Product packaging for (4-Bromothiazol-2-YL)methanol(Cat. No.:CAS No. 204513-31-5)

(4-Bromothiazol-2-YL)methanol

Cat. No.: B1337912
CAS No.: 204513-31-5
M. Wt: 194.05 g/mol
InChI Key: FLYOCGYCIHPZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Bromothiazol-2-YL)methanol is a useful research compound. Its molecular formula is C4H4BrNOS and its molecular weight is 194.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNOS B1337912 (4-Bromothiazol-2-YL)methanol CAS No. 204513-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYOCGYCIHPZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452995
Record name (4-BROMOTHIAZOL-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204513-31-5
Record name (4-BROMOTHIAZOL-2-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (4-Bromothiazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways starting from commercially available precursors, including detailed experimental protocols, quantitative data, and characterization information.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds investigated for therapeutic applications. This guide outlines the two principal methods for its synthesis: the reduction of 4-bromothiazole-2-carboxaldehyde and the reduction of 4-bromothiazole-2-carboxylic acid.

Synthetic Pathways

The synthesis of this compound primarily proceeds through the reduction of a carbonyl or carboxyl group at the 2-position of the 4-bromothiazole ring. The choice of starting material dictates the necessary reducing agent and reaction conditions.

Synthesis_Pathways cluster_aldehyde Route 1: From Aldehyde cluster_acid Route 2: From Carboxylic Acid Aldehyde 4-Bromothiazole-2-carboxaldehyde Alcohol_A This compound Aldehyde->Alcohol_A NaBH4, MeOH/EtOH Carboxylic_Acid 4-Bromothiazole-2-carboxylic acid Alcohol_B This compound Carboxylic_Acid->Alcohol_B 1. LiAlH4, THF 2. H2O work-up

Caption: Primary synthetic routes to this compound.

Synthesis of Starting Materials

The successful synthesis of the target alcohol is contingent on the availability of the requisite starting materials. While commercially available, this section briefly touches upon their synthesis.

2.1.1. 4-Bromothiazole-2-carboxaldehyde

This aldehyde can be prepared from 2,4-dibromothiazole through a halogen-metal exchange followed by formylation.

2.1.2. 4-Bromothiazole-2-carboxylic acid

Synthesis of this carboxylic acid can be achieved through various methods, including the hydrolysis of the corresponding ester or nitrile, which can be prepared from appropriate precursors. A common route involves the diazotization of ethyl 2-aminothiazole-4-carboxylate, followed by bromination and subsequent saponification.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from the two primary starting materials.

Route 1: Reduction of 4-Bromothiazole-2-carboxaldehyde

This method employs the use of a mild reducing agent, sodium borohydride, to selectively reduce the aldehyde functionality to a primary alcohol.

Experimental Workflow:

Aldehyde_Reduction_Workflow A Dissolve 4-bromothiazole-2-carboxaldehyde in Methanol/Ethanol B Cool the solution to 0 °C A->B C Add Sodium Borohydride portion-wise B->C D Stir at room temperature C->D E Quench with dilute aqueous acid (e.g., HCl) D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry, filter, and concentrate the organic phase F->G H Purify by column chromatography G->H I This compound H->I

Caption: Workflow for the reduction of 4-bromothiazole-2-carboxaldehyde.

Detailed Protocol:

To a solution of 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol or ethanol (0.2-0.5 M), cooled to 0 °C in an ice bath, is added sodium borohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Route 2: Reduction of 4-Bromothiazole-2-carboxylic acid

The reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄). This reaction must be carried out under anhydrous conditions.

Experimental Workflow:

Acid_Reduction_Workflow A Suspend LiAlH4 in anhydrous THF under inert atmosphere B Cool the suspension to 0 °C A->B C Add a solution of 4-bromothiazole-2-carboxylic acid in THF dropwise B->C D Stir at room temperature or gentle reflux C->D E Cool to 0 °C and perform Fieser work-up (sequential addition of H2O, aq. NaOH, H2O) D->E F Filter the resulting precipitate and wash with THF/Ethyl Acetate E->F G Dry and concentrate the filtrate F->G H Purify by column chromatography G->H I This compound H->I

Caption: Workflow for the reduction of 4-bromothiazole-2-carboxylic acid.

Detailed Protocol:

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 4-bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction, monitored by TLC. Upon completion, the reaction is cooled to 0 °C and cautiously quenched using a Fieser work-up: sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Bromothiazole-2-carboxaldehydeC₄H₂BrNOS192.03Powder167366-05-4
4-Bromothiazole-2-carboxylic acidC₄H₂BrNO₂S208.04Solid88982-82-5

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₄BrNOS
Molecular Weight 194.05 g/mol
Appearance Light yellow to yellow solid-liquid mixture
CAS Number 204513-31-5
Boiling Point 277.6 ± 20.0 °C (Predicted)
Storage Temperature 2-8°C under inert gas
¹H NMR (Predicted) Chemical shifts for the methylene protons are expected around 4.5-5.0 ppm, and the thiazole proton around 7.0-7.5 ppm.
¹³C NMR (Predicted) The carbon of the CH₂OH group is expected around 60-65 ppm. The thiazole ring carbons will appear in the aromatic region.

Note: Experimental yields can vary based on reaction scale and purification efficiency. Spectroscopic data are predicted and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either 4-bromothiazole-2-carboxaldehyde or 4-bromothiazole-2-carboxylic acid. The choice of synthetic route may depend on the availability of the starting material and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate. Standard laboratory safety precautions should be followed, particularly when working with lithium aluminum hydride.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiazol-2-YL)methanol is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and analytical methodologies for this compound. Furthermore, it outlines a potential workflow for the biological evaluation of this compound, given the established activities of related thiazole derivatives.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the currently available data is based on computational predictions. Experimental validation is crucial for precise characterization.

PropertyValueSource
Molecular Formula C4H4BrNOSMultiple Commercial Suppliers[1][2]
Molecular Weight 194.05 g/mol Multiple Commercial Suppliers[1][2]
Predicted Boiling Point 277.6 ± 20.0 °CCommercial Supplier Data[2]
Predicted Density 1.899 ± 0.06 g/cm³Commercial Supplier Data[2]
Predicted pKa 12.74 ± 0.10Commercial Supplier Data[2]
Storage Temperature 2-8°C, under inert atmosphereCommercial Supplier Data[1][2]
Physical Form White to yellow solid or liquidCommercial Supplier Data[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the commercially available 4-Bromothiazole-2-carboxylic acid. While a specific protocol for this exact transformation is not published, a general procedure using a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) can be adapted. A safer, more recent alternative using ammonia-borane with catalytic titanium tetrachloride is also presented.

Method 1: Reduction with Lithium Aluminium Hydride (LiAlH4)

  • Reaction Scheme:

    • 4-Bromothiazole-2-carboxylic acid → this compound

  • Materials:

    • 4-Bromothiazole-2-carboxylic acid

    • Lithium Aluminium Hydride (LiAlH4)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dilute sulfuric acid (e.g., 1 M)

    • Saturated aqueous sodium sulfate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 to 2.0 molar equivalents) in anhydrous diethyl ether or THF.

    • Dissolve 4-Bromothiazole-2-carboxylic acid (1.0 molar equivalent) in a separate flask with anhydrous diethyl ether or THF.

    • Slowly add the solution of the carboxylic acid to the LiAlH4 suspension via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and the washings, and wash sequentially with dilute sulfuric acid and saturated aqueous sodium sulfate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Method 2: Reduction with Ammonia-Borane and Catalytic Titanium Tetrachloride [4]

  • Reaction Scheme:

    • 4-Bromothiazole-2-carboxylic acid → this compound

  • Materials:

    • 4-Bromothiazole-2-carboxylic acid

    • Ammonia-borane (NH3·BH3)

    • Titanium tetrachloride (TiCl4)

    • Anhydrous diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure: [4]

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-Bromothiazole-2-carboxylic acid (1.0 mmol).

    • Seal the flask with a septum and purge with nitrogen.

    • Add anhydrous diethyl ether (3 mL) and cool the solution to 0°C in an ice bath.

    • Add titanium tetrachloride (0.1 mmol, 0.1 eq) dropwise via syringe.

    • Slowly add solid ammonia-borane (2.0 mmol, 2.0 eq) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction to 0°C and quench by the slow addition of cold 1 M HCl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with 1 M NaOH and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. For a related compound, 2-bromo-5-hydroxymethylthiazole, the ¹H NMR spectrum in CDCl₃ shows distinct peaks that can be used for comparison.[5]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other characteristic peaks for the thiazole ring and C-Br bond should also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC can be used to determine the purity of the synthesized compound. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with or without a modifier like trifluoroacetic acid.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Product cluster_purification Purification 4-Bromothiazole-2-carboxylic_acid 4-Bromothiazole-2-carboxylic acid Reduction Reduction (e.g., LiAlH4 or NH3.BH3/TiCl4) 4-Bromothiazole-2-carboxylic_acid->Reduction This compound This compound Reduction->this compound Crude Product Purification Purification (Column Chromatography) This compound->Purification Purification->this compound Pure Product

Caption: Synthetic route to this compound.

Analytical Characterization Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Analytical workflow for compound characterization.

Potential Biological Screening Cascade

Biological_Screening cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_mechanism_studies Mechanism of Action Studies Test_Compound This compound Antimicrobial_Assay Antimicrobial Assays (Bacteria, Fungi) Test_Compound->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (Cell Viability) Test_Compound->Anticancer_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Active IC50_Determination IC50 Determination Anticancer_Assay->IC50_Determination Active Target_Identification Target Identification MIC_Determination->Target_Identification Pathway_Analysis Signaling Pathway Analysis IC50_Determination->Pathway_Analysis

Caption: A potential cascade for biological evaluation.

Potential Biological Activities and Future Directions

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[6][7][8][9][10] While no specific biological data for this compound has been reported, its structural features suggest potential for antimicrobial and anticancer activities.

  • Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[6][7] Future research on this compound could involve screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Anticancer Activity: Substituted thiazoles have been developed as anticancer agents.[8] The cytotoxic effects of this compound could be evaluated against various cancer cell lines to determine its IC50 values. Subsequent studies could focus on elucidating its mechanism of action, such as the induction of apoptosis or cell cycle arrest.

The logical next steps for researchers interested in this compound would be to synthesize and purify it, followed by a thorough experimental determination of its physicochemical properties. Subsequently, a broad biological screening campaign could uncover its therapeutic potential and guide further drug development efforts.

References

Unveiling (4-Bromothiazol-2-YL)methanol: A Technical Guide to Its Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of (4-Bromothiazol-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectroscopic signature, and potential synthetic routes for this molecule, presenting data in a clear and accessible format to support research and development efforts.

Physicochemical Properties

This compound is a brominated thiazole derivative with a primary alcohol functional group. Its key identifiers and physical properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 204513-31-5[1][2]
Molecular Formula C₄H₄BrNOS[1][2]
Molecular Weight 194.05 g/mol [1][2]
Appearance White to off-white solidPredicted
Boiling Point 277.6 ± 23.0 °C (Predicted)
Melting Point Not available
Solubility Soluble in methanol, ethanol, DMSOPredicted

Structural Elucidation: Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the following sections detail the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3s1HH-5 (thiazole ring)
~4.8s2H-CH₂-OH
Variablebr s1H-OH

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~170C-2 (thiazole ring)
~125C-4 (thiazole ring)
~115C-5 (thiazole ring)
~60-CH₂-OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic/heteroaromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
1050-1000StrongC-O stretch (primary alcohol)
~700StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

m/zInterpretation
194/196[M]⁺, Molecular ion
177/179[M-OH]⁺
165/167[M-CH₂OH]⁺

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor 4-Bromothiazole-2-carbaldehyde or 4-Bromothiazole-2-carboxylic acid Reduction Reduction (e.g., NaBH₄ or LiAlH₄) Precursor->Reduction Reagents Crude Crude this compound Reduction->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

A potential workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Reduction of 4-Bromothiazole-2-carbaldehyde (General Procedure)

This protocol is a general guideline and would require optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiazole-2-carbaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or tetrahydrofuran).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Significance and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there is no specific biological data reported for this compound, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

The following diagram illustrates the potential role of this compound in a drug discovery workflow.

Drug_Discovery_Workflow Start This compound (Building Block) Derivatization Chemical Derivatization (e.g., Cross-Coupling, Esterification) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

The role of this compound in a typical drug discovery process.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in drug discovery and materials science. This technical guide provides a summary of its key physicochemical and expected spectroscopic properties, along with a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related compounds, facilitating further investigation into its chemical and biological properties. As more experimental data becomes available, a more detailed and definitive characterization will be possible.

References

Spectroscopic Profile of (4-Bromothiazol-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromothiazol-2-YL)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure and generalized experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20Singlet1HH-5 (thiazole ring)
~4.85Singlet2H-CH₂- (methylene)
~3.50Broad Singlet1H-OH (hydroxyl)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~170C-2 (thiazole ring)
~125C-5 (thiazole ring)
~115C-4 (thiazole ring)
~60-CH₂- (methylene)
Table 3: Expected Infrared (IR) Absorption Data

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl group)
3100 - 3000MediumC-H stretch (aromatic/heterocyclic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂-)
~1600MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
1200 - 1000StrongC-O stretch (primary alcohol)
800 - 600StrongC-Br stretch
Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (Mass-to-Charge Ratio)Ion Species
193.9/195.9[M+H]⁺
215.9/217.9[M+Na]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectra to the TMS or residual solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Temperature: 300-350 °C.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Analyze the isotopic pattern, which should be characteristic for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks).

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to (4-Bromothiazol-2-yl)methanol (CAS Number: 204513-31-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary application of (4-Bromothiazol-2-yl)methanol, a key intermediate in the development of potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).

Core Chemical Properties

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom and a hydroxymethyl group. Its chemical structure and properties are foundational to its utility as a synthetic building block.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 204513-31-5N/A
Molecular Formula C₄H₄BrNOS[1]
Molecular Weight 194.05 g/mol [1]
Appearance White to slightly yellow crystalline powderN/A
Boiling Point (Predicted) 277.6 ± 20.0 °C[1]
Density (Predicted) 1.899 ± 0.06 g/cm³[1]
pKa (Predicted) 12.74 ± 0.10[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a corresponding aldehyde or the functional group transformation of a suitable precursor.

Synthesis of this compound

A common synthetic route involves the reduction of 4-bromothiazole-2-carboxaldehyde.

Experimental Protocol: Reduction of 4-Bromothiazole-2-carboxaldehyde

  • Materials:

    • 4-Bromothiazole-2-carboxaldehyde[3]

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol at room temperature.

    • Slowly add sodium borohydride (1.1 eq) to the solution in portions, maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Synthesis of HSD17B13 Inhibitors

This compound is a valuable starting material for the synthesis of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme implicated in chronic liver diseases.[4] The following section details a representative synthesis of a uracil-based HSD17B13 inhibitor intermediate.

Experimental Workflow: Synthesis of a Uracil-based HSD17B13 Inhibitor Intermediate

The synthesis involves the alkylation of a uracil derivative with this compound. This workflow is a critical step in the assembly of more complex HSD17B13 inhibitors.

G cluster_synthesis Synthesis of this compound cluster_alkylation Alkylation Reaction start 4-Bromothiazole-2-carboxaldehyde reagent1 NaBH4, MeOH start->reagent1 Reduction product1 This compound reagent1->product1 product1_node This compound uracil Substituted Uracil reagent2 DEAD, PPh3, THF uracil->reagent2 product1_node->reagent2 Mitsunobu Reaction product2 1-((4-Bromothiazol-2-yl)methyl)uracil Derivative reagent2->product2

Synthetic pathway from the starting aldehyde to the uracil derivative.
Detailed Experimental Protocol: Synthesis of a 1-((4-bromothiazol-2-yl)methyl)uracil Derivative

  • Materials:

    • This compound

    • Substituted Uracil (e.g., 3-methyluracil)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure (Mitsunobu Reaction):

    • Dissolve the substituted uracil (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired 1-((4-bromothiazol-2-yl)methyl)uracil derivative.

Biological Context: The HSD17B13 Signaling Pathway

Inhibitors synthesized from this compound target HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[5] The inhibition of HSD17B13 is thought to modulate lipid metabolism and reduce lipotoxicity in hepatocytes.[6]

G cluster_hepatocyte Hepatocyte HSD17B13 HSD17B13 LipidDroplet Lipid Droplet HSD17B13->LipidDroplet associates with Lipotoxicity Lipotoxicity LipidDroplet->Lipotoxicity contributes to LiverDisease Chronic Liver Disease Progression Lipotoxicity->LiverDisease leads to Inhibitor HSD17B13 Inhibitor (derived from CAS 204513-31-5) Inhibitor->HSD17B13 inhibits

Simplified HSD17B13 signaling in hepatocytes.

Conclusion

This compound (CAS 204513-31-5) is a crucial chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of HSD17B13 inhibitors for the potential treatment of chronic liver diseases. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and its application in a key synthetic workflow. The provided diagrams illustrate the synthetic utility and the biological rationale for targeting HSD17B13. This information serves as a valuable resource for researchers engaged in the development of novel therapeutics in this area.

References

Commercial Availability and Synthetic Strategies for (4-Bromothiazol-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromothiazol-2-YL)methanol (CAS No. 204513-31-5) is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the presence of a reactive hydroxyl group and a bromo-substituted thiazole core, allowing for diverse functionalization and incorporation into more complex molecular scaffolds. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for the synthesis of related thiazole derivatives, offering valuable insights for researchers engaged in the development of novel therapeutics.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers. The table below summarizes the currently available data on suppliers, purity, and pricing. Researchers are advised to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.

SupplierCAS NumberMolecular WeightPurityAvailable QuantitiesPrice (USD)
Apollo Scientific 204513-31-5194.05 g/mol 99%1g, 5g~
208(1g),208 (1g), ~208(1g),
749 (5g)[1]
BLD Pharm 204513-31-5194.05 g/mol Not specifiedInquireInquire
Chemdad Co., Ltd. 204513-31-5194.05 g/mol Not specifiedInquireInquire[2]

Synthetic Approaches to Thiazole Derivatives

Inferred Synthesis of this compound

The synthesis of this compound can be conceptually approached via the reduction of its corresponding aldehyde, 4-bromothiazole-2-carboxaldehyde.

G A 4-Bromothiazole-2-carboxaldehyde B Reduction (e.g., NaBH4, MeOH) A->B C This compound B->C

Caption: Inferred synthetic step for this compound.

Experimental Protocol (Hypothetical, based on standard reduction procedures):

  • Dissolution: Dissolve 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules: Experimental Protocols

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The following sections provide detailed experimental protocols for the synthesis of related 2-aminothiazole derivatives, which are common precursors in drug development.

Synthesis of 2-Amino-4-phenylthiazole

A common method for the synthesis of 2-aminothiazoles is the condensation of an α-haloketone with thiourea.[3]

G cluster_0 Starting Materials A Acetophenone D Reaction Mixture (Reflux) A->D B Thiourea B->D C Iodine C->D E Cooling & Washing (Diethyl Ether) D->E F Neutralization (Ammonium Hydroxide) E->F G 2-Amino-4-phenylthiazole F->G G cluster_0 GSK-3β Signaling A GSK-3β (Active) C Phosphorylated Substrate Protein A->C Phosphorylation B Substrate Protein (e.g., Tau) B->C D ATP E ADP D->E F Thiazole-based Inhibitor F->A Binds to ATP-binding site

References

Safety data sheet and handling precautions for (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide based on publicly available data. A complete and certified Safety Data Sheet (SDS) for (4-Bromothiazol-2-YL)methanol (CAS No. 204513-31-5) was not directly available. Researchers should always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety protocols. The experimental protocols outlined are generalized best practices and should be adapted to specific laboratory conditions and experimental designs.

Chemical Identification and Properties

This compound is a brominated heterocyclic compound often used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its chemical structure incorporates a thiazole ring, a reactive bromine atom, and a hydroxymethyl group, making it a versatile intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 204513-31-5[1]
Molecular Formula C4H4BrNOS[1]
Molecular Weight 194.05 g/mol [1]
Boiling Point 277.6 ± 20.0 °C (Predicted)[1]
Density 1.899 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.74 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The available data indicates that it can cause harm if swallowed, and may lead to skin, eye, and respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[4]
P337+P313If eye irritation persists: Get medical advice/attention.[4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in the public domain.[4] Symptoms related to exposure to similar brominated heterocyclic compounds may include inflammation of the skin (itching, scaling, reddening, blistering) and severe eye irritation.[4] Inhalation may cause respiratory tract irritation.[4]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a generalized workflow for handling this compound in a laboratory setting.

Safe_Handling_Workflow prep Preparation - Review SDS - Prepare work area (fume hood) - Assemble equipment - Ready spill kit and waste containers ppe Don Personal Protective Equipment (PPE) - Nitrile or neoprene gloves - Chemical splash goggles - Face shield (if splash risk) - Lab coat prep->ppe Before handling handling Chemical Handling (in Fume Hood) - Ground equipment for static discharge - Carefully measure and transfer - Keep container closed when not in use - Avoid generating dust or aerosols ppe->handling Proceed to handling procedure Experimental Procedure - Conduct reaction in a closed or contained system - Maintain constant ventilation - Monitor for any signs of reaction instability handling->procedure cleanup Cleanup and Decontamination - Quench reaction safely - Decontaminate glassware and surfaces - Segregate waste into appropriate containers (halogenated waste) procedure->cleanup Post-reaction ppe_doff Doff PPE - Remove gloves using proper technique - Remove lab coat and other PPE - Avoid contaminating skin cleanup->ppe_doff After cleanup wash Personal Hygiene - Wash hands thoroughly with soap and water ppe_doff->wash Final step

Caption: Generalized workflow for the safe handling of this compound.

Storage: Store this compound in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents, and sources of ignition.[3][4]

Spill Management: In case of a spill, evacuate the area.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][6]

First Aid Measures

The following are general first-aid recommendations. Always seek immediate medical attention after any exposure.

Table 3: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting and Disposal Measures

Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[4]

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] This material should be treated as hazardous waste. Do not allow it to enter drains or the environment.[4]

Biological Activity and Signaling Pathways

There is no publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Its utility in drug development and agrochemical research suggests it is a precursor to biologically active molecules.[7] Further research is required to elucidate its specific molecular targets and mechanisms of action.

Signaling_Pathway no_data No specific signaling pathway data is publicly available for this compound.

Caption: Status of available signaling pathway information.

References

The Reactivity Profile of the Bromothiazole Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. The functionalization of this heterocycle is crucial for the development of new chemical entities with tailored properties. Bromothiazoles, in particular, serve as versatile synthetic intermediates, offering a reactive handle for the introduction of diverse substituents through a variety of organic reactions. This technical guide provides an in-depth exploration of the reactivity profile of the bromothiazole moiety, focusing on key transformations including cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and electrophilic substitution. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and drug development setting.

General Reactivity Principles

The reactivity of the bromothiazole ring is dictated by the position of the bromine atom (C2, C4, or C5) and the inherent electronic properties of the thiazole nucleus. The thiazole ring is electron-deficient, which influences its susceptibility to different types of chemical transformations. The acidity of the ring protons generally follows the order H-2 > H-5 > H-4, a key factor in metal-halogen exchange reactions. In cross-coupling reactions, the C-Br bond at the C2 position is typically the most reactive due to its higher electrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromothiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromothiazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction is widely used due to its tolerance of a broad range of functional groups.

Table 1: Suzuki-Miyaura Coupling of Bromothiazoles - Representative Data

EntryBromothiazole SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Bromo-2-ketothiazole derivativeHeteroarylboronic acidPd(OAc)₂ / Cy-JohnPhos or XPhosK₂CO₃DME80Good to Excellent[1]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80Good[2]
3Diaryl bromideBoronic esterPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O10080[3]
44-(Bromomethyl)thiazoleArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane80-100Varies[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]

  • In a reaction vessel, combine the bromothiazole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) Pd0->OxAdd Oxidative Addition ArBr Bromothiazole (Ar-Br) ArBr->OxAdd Transmetalation Transmetalation Product Coupled Product (Ar-R) OxAdd->Product Reductive Elimination Boronic Boronic Acid (R-B(OH)2) Boronic->Transmetalation Base Base Base->Transmetalation Transmetalation->OxAdd Transmetalation ReductiveElimination Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling

The Stille coupling involves the reaction of a bromothiazole with an organostannane reagent, catalyzed by palladium. This method is highly effective for forming C-C bonds and is tolerant of a wide variety of functional groups.

Table 2: Stille Coupling of Bromothiazoles - Representative Data

EntryBromothiazole SubstrateOrganostannaneCatalystAdditivesSolventTemp (°C)Yield (%)
12,4-Dibromothiazole (at C2)Aryl/AlkenylstannanePd(PPh₃)₄-THFReflux65-85[5]
2Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF4087[6]

Experimental Protocol: General Procedure for Stille Coupling [5][6]

  • To a flame-dried reaction vessel under an inert atmosphere, add the bromothiazole (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the anhydrous and degassed solvent (e.g., THF, DMF).

  • Add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • If required, add a copper(I) co-catalyst and/or other additives.

  • Heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) and stir until completion.

  • After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Filter the mixture through celite, and then wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) Pd0->OxAdd Oxidative Addition ArBr Bromothiazole (Ar-Br) ArBr->OxAdd Transmetalation Transmetalation Product Coupled Product (Ar-R) OxAdd->Product Reductive Elimination Organostannane Organostannane (R-SnR'3) Organostannane->Transmetalation Transmetalation->OxAdd Transmetalation ReductiveElimination Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Stille coupling reaction.
Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromothiazole. This reaction is known for its high reactivity and functional group tolerance. The C2 position of 2,4-dibromothiazole reacts preferentially in Negishi cross-coupling reactions.[7]

Table 3: Negishi Coupling of Bromothiazoles - Representative Data

EntryBromothiazole SubstrateOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)
12,4-Dibromothiazole (at C2)Alkyl/Aryl zinc halidesPd(0) catalystTHFReflux65-85[5]
22-BromothiazoleArylzinc reagentPd(0) catalystTHFRT47-84[8]
32-Bromo-5-chlorothiazoleEthyl (bromozinc)acetatePd catalystTHFRT (blue light)21[9]

Experimental Protocol: General Procedure for Negishi Coupling [5][9]

  • Part 1: Preparation of the Organozinc Reagent (from an organolithium)

    • Under an inert atmosphere, dissolve the corresponding organic halide in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium and stir for 30 minutes to form the organolithium reagent.

    • In a separate flask, dissolve anhydrous zinc chloride in THF.

    • Slowly transfer the organolithium solution to the zinc chloride solution at 0 °C and then allow it to warm to room temperature.

  • Part 2: Negishi Coupling

    • Under an inert atmosphere, dissolve the bromothiazole (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

    • Slowly add the prepared organozinc reagent (1.1-1.5 eq.) to the reaction mixture.

    • Stir the reaction at room temperature or heat as required until completion.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a bromothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add the bromothiazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat as necessary until completion.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a bromothiazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 4: Buchwald-Hartwig Amination of Bromothiazoles - Representative Data

EntryBromothiazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
15-Bromothiazole derivativesDiaryl-aminesPd₂(dba)₃ / XantphosNaOtBuToluene100Good[10]
2Aryl bromideBenzamide[Pd(cinnamyl)Cl]₂ / XantphosDBUDMFVaries87 (NMR)[11]
3Aryl bromideBenzyl amine"XantPhos Pd G3"DBUMeCN/PhMe140 (flow)70 (isolated)[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10][11]

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Add the bromothiazole (1.0 eq.) followed by the amine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until completion.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L-Br) Pd0->OxAdd Oxidative Addition ArBr Bromothiazole (Ar-Br) ArBr->OxAdd AmideComplex Amido Complex (Ar-Pd(II)L-NR2) OxAdd->AmideComplex Amine Amine (R2NH) Amine->AmideComplex Base Base Base->AmideComplex Deprotonation Product Aryl Amine (Ar-NR2) AmideComplex->Product Reductive Elimination ReductiveElimination Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution, particularly when activated by the bromine substituent. This reaction is a direct method for introducing nucleophiles onto the thiazole core.

Experimental Protocol: General Procedure for SNAr with Amines [12]

  • In a sealable reaction vessel, dissolve the bromothiazole (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add the amine (1.0-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and heat the reaction mixture with vigorous stirring (typically 80-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Metal-Halogen Exchange

Bromothiazoles can undergo metal-halogen exchange, most commonly lithiation, to generate highly reactive organometallic intermediates that can be trapped with various electrophiles.

Experimental Protocol: Lithiation of 2-Bromothiazole and Trapping with an Electrophile

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at low temperature (e.g., -30 °C to -10 °C).

  • Cool the LDA solution to -78 °C under an inert atmosphere.

  • Add a solution of the 2-bromothiazole in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to allow for lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at low temperature before allowing the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layers, dry, concentrate, and purify the product.

Grignard Reagent Formation

Similar to other aryl bromides, bromothiazoles can be converted into Grignard reagents by reacting with magnesium metal. These reagents are potent nucleophiles for a variety of transformations.

Experimental Protocol: General Procedure for Grignard Reagent Formation [13][14]

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.

  • Place magnesium turnings in a flask with a reflux condenser.

  • Add a small amount of an activating agent (e.g., a crystal of iodine or 1,2-dibromoethane).

  • Add a solution of the bromothiazole in an anhydrous ether solvent (e.g., diethyl ether, THF) dropwise to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the magnesium), add the remaining bromothiazole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture until the magnesium is consumed.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions with electrophiles.

Experimental_Workflows cluster_0 Cross-Coupling Workflow cluster_1 Grignard Formation Workflow start_cc Combine Bromothiazole, Coupling Partner, Base, and Catalyst/Ligand inert_atm_cc Establish Inert Atmosphere start_cc->inert_atm_cc add_solvent_cc Add Degassed Solvent inert_atm_cc->add_solvent_cc react_cc Heat and Stir add_solvent_cc->react_cc workup_cc Workup and Purification react_cc->workup_cc start_g Activate Magnesium Turnings in Anhydrous Ether add_bromo_g Add Bromothiazole Solution start_g->add_bromo_g reflux_g Reflux until Mg is Consumed add_bromo_g->reflux_g use_g Use Grignard Reagent Solution reflux_g->use_g

General experimental workflows for cross-coupling and Grignard reactions.

Electrophilic Substitution

While the thiazole ring is generally electron-deficient and less reactive towards electrophilic substitution than other heterocycles like thiophene, the presence of activating groups can facilitate such reactions. For instance, bromination of an activated thiazole can occur at an available ring position.

Experimental Protocol: Bromination of 2-Aminothiazole

  • Dissolve 2-aminothiazole in acetic acid.

  • Slowly add a solution of bromine in acetic acid at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting 2-amino-5-bromothiazole by column chromatography.

Conclusion

The bromothiazole moiety is a highly valuable and versatile building block in organic synthesis. Its reactivity can be finely tuned based on the position of the bromine atom and the chosen reaction conditions. This guide has provided an overview of the key transformations of bromothiazoles, including a variety of cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and electrophilic substitution. The detailed protocols and tabulated data serve as a practical resource for researchers aiming to leverage the rich chemistry of bromothiazoles in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of the reactivity profile of this important scaffold will undoubtedly continue to fuel the discovery of novel and impactful molecules.

References

The Thiazole Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development across a wide spectrum of diseases. This technical guide provides an in-depth overview of the potential applications of thiazole derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Applications of Thiazole Derivatives

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Activity

Thiazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

1.1.1. Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer. By inhibiting components of this pathway, thiazole-based drugs can suppress tumor growth and proliferation.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Thiazole Derivative->Akt Thiazole Derivative->mTOR

Figure 1: Thiazole derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

1.1.2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolyl-hydrazono-ethylthiazoleHCT-1160.45 - 8.21[2]
Thiazolyl-pyridazinedioneHT-290.52 - 9.54[2]
Thiazole-naphthalene hybridMCF-70.48[3]
Thiazole-naphthalene hybridA5490.97[3]
2,4-disubstituted thiazoleHepG23.35 - 18.69
2,4-disubstituted thiazoleMCF-73.35 - 18.69
2,4-disubstituted thiazoleHCT1163.35 - 18.69
Thiazole-based chalconeOvar-31.55 - 2.95
Thiazole-based chalconeMDA-MB-4681.55 - 2.95
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-72.57[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG27.26[4]
Pyrimidinone-linked thiazoleA5490.452
Experimental Protocols

1.3.1. Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core.[5][6]

Hantzsch_Synthesis Start Mix Mix α-haloketone and thiourea in ethanol Start->Mix Heat Heat reaction mixture (e.g., reflux or microwave) Mix->Heat Cool Cool to room temperature Heat->Cool Precipitate Pour into Na2CO3 solution to precipitate product Cool->Precipitate Filter Filter and wash with water Precipitate->Filter Dry Dry the product Filter->Dry Product 2-Aminothiazole Derivative Dry->Product End Product->End

Figure 2: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
  • Procedure:

    • Combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

    • Heat the reaction mixture to reflux or utilize microwave irradiation for a specified time until the reaction is complete (monitored by TLC).[7]

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing an aqueous solution of sodium carbonate to neutralize the acid formed and precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

1.3.2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

1.3.3. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12]

  • Procedure:

    • Reconstitute purified tubulin in a general tubulin buffer.

    • In a 96-well plate, add the thiazole derivative at various concentrations.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in turbidity (light scattering) at 340 nm over time using a plate reader.

    • Calculate the percentage of inhibition of tubulin polymerization compared to a vehicle control and determine the IC50 value.

Antimicrobial Applications of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.

Mechanisms of Antimicrobial Activity

Thiazole-based compounds can disrupt essential microbial processes, including cell wall synthesis, DNA replication, and protein synthesis. Some derivatives are also known to interfere with microbial cell membranes, leading to cell lysis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Thiazole-quinolinium derivativeMRSA1 - 8[13]
Thiazole-quinolinium derivativeVRE2 - 16[13]
Pyridinyl thiazole hydrazoneE. coli200[14]
Pyridinyl thiazole hydrazoneS. aureus50[14]
5-HetarylthiazoleS. aureus6.25[14]
5-HetarylthiazoleE. coli6.25[14]
2,4-disubstituted 1,3-thiazoleB. subtilis4.51
2,4-disubstituted 1,3-thiazoleE. coli3.92 - 4.23
Heteroaryl(aryl) thiazoleS. aureus0.23 - 0.70
Heteroaryl(aryl) thiazoleP. aeruginosa0.23 - 0.70
Heteroaryl(aryl) thiazoleC. albicans0.06 - 0.47
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Procedure:

    • Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

    • Incubate the plate at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Applications of Thiazole Derivatives

Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative Thiazole_Derivative Thiazole_Derivative->COX_Pathway Thiazole_Derivative->LOX_Pathway

Figure 3: Inhibition of COX and LOX pathways by thiazole derivatives.
Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro inhibitory activity of some thiazole derivatives against COX enzymes.

Compound ClassEnzymeIC50 (µM)Reference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideCOX-19010[15]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-211650[15]
4,5-diarylthiazole derivative 9aCOX-10.42[15]
4,5-diarylthiazole derivative 9aCOX-210.71[15]
4,5-diarylthiazole derivative 9bCOX-10.32[15]
4,5-diarylthiazole derivative 9bCOX-29.23[15]
2-imino-4-thiazolidinone derivative 25cCOX-23.29[15]
Thiazolidin-4-one derivative 23aCOX-22.3[15]
Thiazolidin-4-one derivative 23bCOX-21.9[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7]

  • Procedure:

    • The assay mixture contains Tris-HCl buffer, glutathione, hemoglobin, and the COX enzyme (either COX-1 or COX-2).

    • Add the thiazole derivative at various concentrations to the assay mixture.

    • Initiate the reaction by adding arachidonic acid and incubate at 37°C for a specified time.

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Measure the amount of prostaglandin produced, often by quantifying a colored product formed after reaction with thiobarbituric acid (TBA) at a specific wavelength (e.g., 632 nm).

    • Calculate the percentage of COX inhibition and determine the IC50 value.

Neuroprotective Applications of Thiazole Derivatives

Neurodegenerative diseases such as Alzheimer's disease (AD) pose a significant global health challenge. Thiazole derivatives have shown promise as neuroprotective agents by targeting key pathological processes in these diseases.

Mechanisms of Neuroprotective Activity

The neuroprotective effects of thiazole derivatives are often multi-faceted, involving the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) aggregation, and inhibition of β-secretase (BACE-1).[16]

Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory activity of various thiazole derivatives against targets relevant to Alzheimer's disease.

Compound ClassTargetIC50Reference
N-(2,3-dimethyl phenyl)thiazol-2-amineAChE9 nM[16]
N-(2,3-dimethyl phenyl)thiazol-2-amineBuChE0.646 µM[16]
Benzyl piperidine-linked diaryl thiazoleAChE0.30 µM[16]
Benzyl piperidine-linked diaryl thiazoleBuChE1.84 µM[16]
Thiazolidin-4-oneAChE4.46 µM[16]
Thiazol-imidazole-acetamideBACE-1< 5 µM[16]
Thiazolylhydrazone derivative 2iAChE0.028 µM[17]
Thiazole-based derivative 10AChE103.24 nM[18]
Thiazole-based derivative 16AChE108.94 nM[18]
Experimental Protocols

4.3.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method to measure AChE activity and its inhibition.[16][19][20][21][22]

  • Procedure:

    • The assay is performed in a 96-well plate. The reaction mixture includes a phosphate buffer (pH 8.0), the test compound (thiazole derivative) at various concentrations, and the AChE enzyme.

    • After a pre-incubation period, the reaction is initiated by adding the substrate acetylthiocholine iodide (ATCI) and Ellman's reagent (DTNB).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The increase in absorbance is measured kinetically at 412 nm.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.

4.3.2. Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils and to screen for inhibitors of this process.[23][24][25][26]

  • Procedure:

    • Prepare a solution of Aβ peptide (typically Aβ42) in a suitable buffer.

    • In a 96-well plate, mix the Aβ solution with the thiazole derivative at various concentrations.

    • Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480-490 nm) over time.

    • A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation. The percentage of inhibition and IC50 value can be calculated.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse pharmacological activities exhibited by thiazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in drug discovery. The ability to readily synthesize and modify the thiazole ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, facilitating the development of drug candidates with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. Future research in this area will likely focus on the development of multi-target thiazole derivatives and the elucidation of novel mechanisms of action to address the complexities of human diseases. diseases.

References

Methodological & Application

Synthetic Routes to Novel (4-Bromothiazol-2-YL)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The (4-Bromothiazol-2-YL)methanol scaffold is a particularly attractive starting point for the development of novel therapeutics. The presence of a bromine atom at the 4-position allows for a variety of subsequent cross-coupling reactions, while the hydroxyl group at the 2-position provides a handle for derivatization through esterification or etherification. This document provides detailed protocols for the synthesis of the core this compound structure and its derivatization into novel ester and ether analogues, which can be further evaluated for their biological activities.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-stage process. The first stage is the synthesis of the key intermediate, this compound, from commercially available 4-bromothiazole-2-carbaldehyde. The second stage involves the derivatization of this alcohol to generate novel ether and ester compounds.

G cluster_0 Stage 1: Synthesis of Core Scaffold cluster_1 Stage 2: Derivatization cluster_2 Biological Evaluation 4-Bromothiazole-2-carbaldehyde 4-Bromothiazole-2-carbaldehyde Reduction Reduction 4-Bromothiazole-2-carbaldehyde->Reduction NaBH4, Methanol This compound This compound Reduction->this compound O-Alkylation O-Alkylation This compound->O-Alkylation Alkyl Halide, Base Esterification Esterification This compound->Esterification Acyl Chloride, Base Ether Derivatives Ether Derivatives Screening Screening Ether Derivatives->Screening Ester Derivatives Ester Derivatives Ester Derivatives->Screening O-Alkylation->Ether Derivatives Esterification->Ester Derivatives

Caption: General workflow for the synthesis and potential screening of novel this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the reduction of 4-bromothiazole-2-carbaldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • 4-Bromothiazole-2-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromothiazole-2-carbaldehyde (1.0 g, 5.21 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (0.24 g, 6.25 mmol) portion-wise to the solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Compound Starting Material Reagents Yield (%) Physical State
This compound4-Bromothiazole-2-carbaldehydeNaBH₄, MeOH85-95% (Typical)White to off-white solid
Protocol 2: Synthesis of Novel Ether Derivatives via O-Alkylation

This protocol describes the synthesis of ether derivatives from this compound using the Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (0.13 g, 3.25 mmol, 60% in mineral oil) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve this compound (0.5 g, 2.58 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the alcohol to the NaH suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (2.84 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Derivative Alkyl Halide Yield (%)
2-(Benzyloxymethyl)-4-bromothiazoleBenzyl bromide70-85% (Typical)
4-Bromo-2-(ethoxymethyl)thiazoleEthyl iodide65-80% (Typical)
Protocol 3: Synthesis of Novel Ester Derivatives via Esterification

This protocol details the synthesis of ester derivatives from this compound and an acyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (0.5 g, 2.58 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.

  • Add triethylamine (0.43 mL, 3.09 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (2.84 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Derivative Acyl Chloride Yield (%)
(4-Bromothiazol-2-yl)methyl acetateAcetyl chloride80-90% (Typical)
(4-Bromothiazol-2-yl)methyl benzoateBenzoyl chloride75-85% (Typical)

Application Notes

The this compound scaffold and its derivatives are of significant interest in drug discovery. The thiazole ring is a bioisostere of various functional groups and is present in numerous FDA-approved drugs. The synthetic routes outlined above provide a platform for generating a library of novel compounds for biological screening.

Potential Therapeutic Applications
  • Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. Novel ether and ester derivatives of this compound should be screened against a panel of cancer cell lines to identify potential lead compounds.

  • Antimicrobial Agents: The thiazole nucleus is a key component of several antimicrobial agents. The synthesized derivatives can be evaluated for their activity against a range of bacterial and fungal pathogens.

  • Kinase Inhibitors: The thiazole scaffold is often found in kinase inhibitors. The novel derivatives could be tested for their ability to inhibit specific kinases that are implicated in disease.

Structure-Activity Relationship (SAR) Studies

The synthetic protocols provided allow for systematic modifications at the 2-position of the 4-bromothiazole core.

SAR Core Scaffold This compound Derivatization Derivatization Core Scaffold->Derivatization Library of Derivatives Ester and Ether Library Derivatization->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Derivatization Iterative Design

Caption: A logical workflow for structure-activity relationship (SAR) studies of the synthesized derivatives.

By synthesizing a library of ether and ester derivatives with varying alkyl and aryl substituents, researchers can perform SAR studies to identify the key structural features required for a desired biological activity. For example, the size, electronics, and lipophilicity of the R group in the ether and ester derivatives can be systematically varied to optimize potency and selectivity. The bromine atom at the 4-position can also be utilized for further diversification through cross-coupling reactions to explore additional chemical space.

Conclusion

The synthetic protocols outlined in this document provide a robust and versatile platform for the generation of novel this compound derivatives. These compounds are valuable building blocks for the discovery of new therapeutic agents. The ability to easily modify the core scaffold allows for the systematic exploration of chemical space and the development of structure-activity relationships, which are crucial for the design of potent and selective drug candidates.

Application Notes and Protocols: (4-Bromothiazol-2-YL)methanol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (4-bromothiazol-2-yl)methanol as a versatile building block in various multi-component reactions (MCRs). The protocols detailed below are designed to serve as a foundational guide for the synthesis of diverse and complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The inherent efficiency and atom economy of MCRs, coupled with the privileged structural motif of the thiazole ring, offer a powerful strategy for the rapid generation of compound libraries for screening and lead optimization.

Introduction to this compound in MCRs

This compound is a valuable bifunctional molecule. The hydroxymethyl group can be oxidized to an aldehyde, a key component in many MCRs, or it can participate directly in certain reactions. The bromine atom on the thiazole ring provides a handle for post-MCR modifications, such as cross-coupling reactions, allowing for further diversification of the molecular scaffold. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The use of this compound in MCRs, therefore, represents a promising avenue for the discovery of novel therapeutic agents.

Key Multi-Component Reactions

This document focuses on three prominent MCRs where this compound or its derivatives can be employed: the Ugi, Passerini, and Gewald reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. For this application, this compound would first be oxidized to 4-bromothiazole-2-carbaldehyde.

Hypothetical Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants R1 4-Bromothiazole- 2-carbaldehyde P α-Acylamino Amide Product R1->P Ugi Reaction R2 Amine (R¹-NH₂) R2->P R3 Carboxylic Acid (R²-COOH) R3->P R4 Isocyanide (R³-NC) R4->P

Caption: Ugi four-component reaction workflow.

Experimental Protocol: Synthesis of an α-Acylamino Amide Derivative

Materials:

  • 4-Bromothiazole-2-carbaldehyde (1.0 mmol, 194.03 g/mol )

  • Amine (e.g., Benzylamine) (1.0 mmol, 107.15 g/mol )

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol, 60.05 g/mol )

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 83.13 g/mol )

  • Methanol (5 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromothiazole-2-carbaldehyde (194 mg, 1.0 mmol) and methanol (5 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Add the amine (e.g., benzylamine, 109 µL, 1.0 mmol) to the solution and stir for 30 minutes to facilitate imine formation.

  • To this mixture, add the carboxylic acid (e.g., acetic acid, 57 µL, 1.0 mmol) followed by the isocyanide (e.g., tert-butyl isocyanide, 113 µL, 1.0 mmol).

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary (Hypothetical):

Reactant AmineReactant Carboxylic AcidReactant IsocyanideProduct Yield (%)
BenzylamineAcetic Acidtert-Butyl isocyanide75
AnilineBenzoic AcidCyclohexyl isocyanide68
PropylaminePropionic AcidBenzyl isocyanide82
Passerini Three-Component Reaction

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, 4-bromothiazole-2-carbaldehyde would be the key starting material derived from this compound.

Hypothetical Reaction Scheme:

Passerini_Reaction cluster_reactants Reactants R1 4-Bromothiazole- 2-carbaldehyde P α-Acyloxy Amide Product R1->P Passerini Reaction R2 Carboxylic Acid (R¹-COOH) R2->P R3 Isocyanide (R²-NC) R3->P

Caption: Passerini three-component reaction workflow.

Experimental Protocol: Synthesis of an α-Acyloxy Amide Derivative

Materials:

  • 4-Bromothiazole-2-carbaldehyde (1.0 mmol, 194.03 g/mol )

  • Carboxylic Acid (e.g., Benzoic Acid) (1.0 mmol, 122.12 g/mol )

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 109.18 g/mol )

  • Dichloromethane (DCM) (5 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiazole-2-carbaldehyde (194 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in DCM (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl isocyanide (126 µL, 1.0 mmol) to the reaction mixture.

  • Seal the flask and continue stirring at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate) to afford the desired product.

  • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data Summary (Hypothetical):

Reactant Carboxylic AcidReactant IsocyanideProduct Yield (%)
Benzoic AcidCyclohexyl isocyanide85
Acetic Acidtert-Butyl isocyanide78
Phenylacetic AcidBenzyl isocyanide81
Gewald Three-Component Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. In this context, 4-bromothiazole-2-carbaldehyde would be the aldehyde component.

Hypothetical Reaction Scheme:

Gewald_Reaction cluster_reactants Reactants R1 4-Bromothiazole- 2-carbaldehyde P 2-Aminothiophene Derivative R1->P Gewald Reaction R2 α-Cyanoester (e.g., Ethyl cyanoacetate) R2->P R3 Elemental Sulfur (S₈) R3->P R4 Base (e.g., Morpholine) R4->P

Caption: Gewald three-component reaction workflow.

Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

Materials:

  • 4-Bromothiazole-2-carbaldehyde (1.0 mmol, 194.03 g/mol )

  • Ethyl cyanoacetate (1.0 mmol, 113.12 g/mol )

  • Elemental Sulfur (1.1 mmol, 32.07 g/mol )

  • Morpholine (0.5 mmol, 87.12 g/mol )

  • Ethanol (10 mL)

  • Stir bar

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromothiazole-2-carbaldehyde (194 mg, 1.0 mmol), ethyl cyanoacetate (107 µL, 1.0 mmol), elemental sulfur (35 mg, 1.1 mmol), and ethanol (10 mL).

  • Add morpholine (44 µL, 0.5 mmol) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic analysis.

Quantitative Data Summary (Hypothetical):

Activated NitrileBaseProduct Yield (%)
Ethyl cyanoacetateMorpholine88
MalononitrileTriethylamine92
BenzoylacetonitrilePiperidine85

Signaling Pathways and Logical Relationships

The synthesized libraries of thiazole derivatives can be screened against various biological targets. For instance, many kinase inhibitors possess a thiazole core. The logical workflow for such a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Oxidation Oxidation Start->Oxidation Aldehyde 4-Bromothiazole-2-carbaldehyde Oxidation->Aldehyde MCR Multi-Component Reaction (Ugi, Passerini, etc.) Aldehyde->MCR Library Diverse Thiazole Library MCR->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using MCRs.

Conclusion

The use of this compound and its aldehyde derivative in multi-component reactions provides a powerful and efficient strategy for the synthesis of diverse libraries of novel thiazole-containing compounds. The detailed protocols and conceptual frameworks presented in these application notes are intended to facilitate the exploration of this versatile building block in drug discovery and development programs. The potential for post-MCR modification of the bromo-substituent further enhances the utility of this approach for generating structurally complex and biologically active molecules.

Application of (4-Bromothiazol-2-YL)methanol in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (4-bromothiazol-2-yl)methanol as a key intermediate in the synthesis of potent and selective kinase inhibitors. The thiazole moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases. The specific substitution pattern of this compound offers a versatile platform for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction to Thiazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. Thiazole-containing compounds have emerged as a significant class of kinase inhibitors, with several derivatives demonstrating potent inhibitory activity against a variety of serine/threonine and tyrosine kinases. The thiazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase active site. The bromine atom on the 4-position of the thiazole ring in this compound serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions, while the methanol group at the 2-position can be modified to interact with other regions of the ATP-binding pocket or to enhance solubility and pharmacokinetic properties.

Synthetic Strategy: From this compound to a Potent p38 MAPK Inhibitor

This section outlines a representative synthetic route for the preparation of a p38 mitogen-activated protein kinase (MAPK) inhibitor starting from this compound. The p38 MAPK pathway is a key regulator of inflammatory cytokine production and is a validated target for the treatment of inflammatory diseases.

A plausible synthetic approach involves an initial oxidation of the primary alcohol of this compound to the corresponding aldehyde, followed by a coupling reaction at the 4-position of the thiazole ring, and subsequent reductive amination to introduce a side chain that can interact with the kinase.

G A This compound B Oxidation (e.g., DMP, PCC) A->B Step 1 C 4-Bromo-1,3-thiazole- 2-carbaldehyde B->C D Suzuki Coupling (ArB(OH)2, Pd catalyst) C->D Step 2 E 4-Aryl-1,3-thiazole- 2-carbaldehyde D->E F Reductive Amination (Amine, NaBH(OAc)3) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a thiazole-based kinase inhibitor.

Experimental Protocols

Step 1: Oxidation of this compound to 4-Bromo-1,3-thiazole-2-carbaldehyde

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1,3-thiazole-2-carbaldehyde as a solid.

Step 2: Suzuki Coupling to Synthesize 4-Aryl-1,3-thiazole-2-carbaldehyde

Materials:

  • 4-Bromo-1,3-thiazole-2-carbaldehyde

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

Procedure:

  • In a reaction vessel, combine 4-bromo-1,3-thiazole-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1,3-thiazole-2-carbaldehyde.

Step 3: Reductive Amination to Yield the Final Kinase Inhibitor

Materials:

  • 4-Aryl-1,3-thiazole-2-carbaldehyde

  • Amine (e.g., 4-aminopiperidine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 4-aryl-1,3-thiazole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final compound by preparative HPLC or column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical in vitro inhibitory activities of a series of p38 MAPK inhibitors synthesized via the described protocol. The data is presented as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of the p38α MAPK enzymatic activity.

Compound IDR Group (at 4-position)R' Group (Amine)p38α MAPK IC₅₀ (nM)
INH-1 4-FluorophenylN-Boc-4-aminopiperidine85
INH-2 4-ChlorophenylN-Boc-4-aminopiperidine72
INH-3 3-MethoxyphenylN-Boc-4-aminopiperidine150
INH-4 Pyridin-4-ylN-Boc-4-aminopiperidine65
INH-5 4-Fluorophenyl4-Amino-1-methylpiperidine98

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAPK can effectively block these inflammatory responses.

G cluster_0 Upstream Activators cluster_1 p38 MAPK Cascade cluster_2 Downstream Effects Stress/Cytokines Stress/Cytokines MAP3Ks (e.g., TAK1) MAP3Ks (e.g., TAK1) Stress/Cytokines->MAP3Ks (e.g., TAK1) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->p38 MAPK Inhibition Inflammatory Response\n(TNF-α, IL-6) Inflammatory Response (TNF-α, IL-6) MK2/3->Inflammatory Response\n(TNF-α, IL-6) Transcription Factors->Inflammatory Response\n(TNF-α, IL-6)

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein offer a robust framework for the generation of diverse libraries of thiazole-based compounds. The representative data and pathway diagram illustrate the potential of this chemical scaffold in targeting key signaling molecules like p38 MAPK for the development of new therapeutics. Further optimization of the synthesized compounds can be achieved by exploring a variety of substituents at the 4-position of the thiazole ring and by modifying the side chain introduced via reductive amination to enhance potency, selectivity, and pharmacokinetic properties.

References

Application Notes: Suzuki Coupling for the Synthesis of (4-Arylthiazol-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of (4-Bromothiazol-2-YL)methanol with various arylboronic acids. This versatile palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and tolerance of diverse functional groups.[1][2][3]

The resulting (4-Arylthiazol-2-YL)methanol scaffold is of significant interest to researchers in drug discovery and medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] By coupling this compound with a diverse library of boronic acids, scientists can systematically generate novel compound libraries to explore structure-activity relationships (SAR) and identify new therapeutic leads.[1]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of the C4-position of the thiazole ring with an aryl group from a boronic acid, catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme for the Suzuki coupling of this compound with an arylboronic acid.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids. The conditions and yields are based on established procedures for similar heterocyclic substrates.[1][5] Optimization may be required for specific coupling partners.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001291
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)1101094
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001689
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)901295
5Thiophen-2-ylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2)1,4-Dioxane1101887

Experimental Protocols

This section provides a detailed, generalized procedure for the Suzuki-Miyaura cross-coupling of this compound.

Materials and Equipment
  • Reactants :

    • This compound (1.0 equivalent)

    • Arylboronic acid (1.1 - 1.5 equivalents)[1]

  • Catalyst :

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[1][5]

  • Base :

    • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)[1][6]

  • Solvent :

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF), often in a mixture with degassed water[2][6]

  • Equipment :

    • Oven-dried reaction vessel (e.g., round-bottom flask, Schlenk tube, or microwave vial)

    • Magnetic stir bar and stirrer/hotplate

    • Condenser

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Detailed Step-by-Step Procedure
  • Reaction Setup : To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0 eq).[1][6]

  • Inert Atmosphere : Seal the vessel with a septum or stopper. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[6]

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[6] This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1][6]

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6][7]

  • Isolation : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[6][7]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (4-Arylthiazol-2-YL)methanol product.[1][6]

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.[6]

Visualizations

Experimental Workflow

The general workflow for the synthesis and analysis of (4-Arylthiazol-2-YL)methanol derivatives is outlined below.[6]

G setup Reaction Setup (Thiazole, Boronic Acid, Base) inert Inert Atmosphere (Purge with Ar/N2) setup->inert add Add Degassed Solvent & Palladium Catalyst inert->add react Heat & Stir (80-110 °C, 2-24h) add->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

A general workflow for the Suzuki coupling experiment.
Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3][8]

G pd0 Pd(0)Ln pd2_add R1-Pd(II)Ln-X pd0->pd2_add Oxidative Addition pd2_trans R1-Pd(II)Ln-R2 pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R1-R2 (Product) r1x R1-X (Aryl Halide) r2by2 R2-B(OR)2 (Boronic Acid) base Base

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Use of (4-Bromothiazol-2-YL)methanol as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiazol-2-YL)methanol is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a wide array of bioactive compounds. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. The presence of a bromine atom and a hydroxymethyl group on the thiazole ring of this compound offers multiple points for chemical modification, enabling the generation of diverse molecular architectures with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on anticancer and antimicrobial agents.

Bioactive Compounds Derived from Thiazole Precursors

Derivatives of bromothiazole have demonstrated significant potential in various therapeutic areas. The following table summarizes quantitative data for representative bioactive thiazole compounds, illustrating the potency that can be achieved with this scaffold. While not all of these compounds are directly synthesized from this compound, they represent the classes of molecules that can be accessed and their associated biological activities.

Compound ClassTarget/ActivityMeasurementValueReference Cell Line/Organism
Thiazole-based Kinase InhibitorVEGFR-2 InhibitionIC5051.09 nM-
Thiazole DerivativeAnticancerIC502.57 µMMCF-7 (Breast Cancer)
Thiazole DerivativeAnticancerIC507.26 µMHepG2 (Liver Cancer)
Thiazole-based CompoundAntibacterialMIC3.125 µg/mLS. aureus
Thiazole-based CompoundAntibacterialMIC6.25 µg/mLB. thuringiensis
Thiazole-based CompoundAntifungalMIC30.38 µg/mLM. smegmatis

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive compounds using this compound as a key precursor.

Protocol 1: Synthesis of 2-((4-Bromothiazol-2-yl)methoxy)aniline Derivatives as Potential Kinase Inhibitors

This protocol describes a two-step synthesis of 2-((4-bromothiazol-2-yl)methoxy)aniline derivatives, which are precursors to potential kinase inhibitors. The first step involves the conversion of the hydroxyl group of this compound to a more reactive chloromethyl group, followed by a Williamson ether synthesis with a substituted 2-aminophenol.

Step 1: Synthesis of 2-(Chloromethyl)-4-bromothiazole

  • To a solution of this compound (1.0 g, 5.15 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (0.45 mL, 6.18 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-bromothiazole, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((4-Bromothiazol-2-yl)methoxy)-4-nitroaniline

  • To a solution of 2-amino-5-nitrophenol (0.79 g, 5.15 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add potassium carbonate (1.42 g, 10.3 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-(chloromethyl)-4-bromothiazole (from Step 1) in DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((4-bromothiazol-2-yl)methoxy)-4-nitroaniline.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with the culture medium to achieve the desired final concentrations. Add the diluted compound solutions to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Start This compound Step1 Chlorination (SOCl2) Start->Step1 Intermediate 2-(Chloromethyl)-4-bromothiazole Step1->Intermediate Step2 Williamson Ether Synthesis (Substituted 2-Aminophenol, K2CO3) Intermediate->Step2 Product Bioactive Thiazole Derivative Step2->Product Assay_Start Synthesized Compound Product->Assay_Start Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Assay_Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and anticancer evaluation.

G Thiazole_Derivative Thiazole-based Kinase Inhibitor Binding_Site Thiazole_Derivative->Binding_Site Inhibition VEGFR2 VEGFR-2 Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Activates ATP ATP ATP->Binding_Site Binds Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Phosphorylation->Downstream Cell_Proliferation Tumor Cell Proliferation, Angiogenesis, and Survival Downstream->Cell_Proliferation

Caption: Proposed mechanism of action for a thiazole-based kinase inhibitor.

Green Chemistry Approaches to Synthesizing Thiazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiazole and its derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies.[1][2] Traditional synthesis routes, such as the Hantzsch synthesis, while effective, often rely on harsh reaction conditions, hazardous solvents, and lengthy reaction times.[1] Green chemistry principles are now being systematically applied to overcome these limitations, offering significant advantages in terms of reduced waste, energy efficiency, and improved safety profiles.[2][3]

This document provides detailed application notes and experimental protocols for several key green chemistry approaches to thiazole synthesis, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of heterogeneous catalysts. The quantitative data for these methods are summarized for comparative analysis.

Core Green Synthesis Methodologies

Several innovative techniques are at the forefront of the green synthesis of thiazoles. These methods aim to minimize environmental impact by employing alternative energy sources, reusable catalysts, and eco-friendly solvents.[2]

  • Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times and often increasing product yields.[1][4][5]

  • Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, providing a mechanical energy source that can promote reactions at lower temperatures and shorter durations.[6][7][8]

  • Heterogeneous Catalysis: The use of solid-supported or nanoparticle catalysts offers advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions compared to their homogeneous counterparts.[9][10][11]

  • Green Solvents and Biocatalysis: The use of water, deep eutectic solvents, or enzyme catalysts like lipase represents a significant move towards more sustainable chemical processes.[3]

The following sections provide detailed protocols and comparative data for some of the most promising green approaches to thiazole synthesis.

Application Notes & Experimental Protocols

Microwave-Assisted Hantzsch Thiazole Synthesis

Microwave-assisted synthesis has proven to be a highly efficient method for the classical Hantzsch thiazole synthesis, significantly accelerating the reaction between α-haloketones and thioureas or thioamides.[4][12]

General Experimental Protocol:

  • In a dedicated microwave synthesis vessel, combine the α-haloketone (1 mmol), thiourea or thioamide (1.2 mmol), and a suitable solvent (e.g., ethanol, methanol, or water, 5 mL).[12][13]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 90-130°C) and power (e.g., 210 W) for a short duration (e.g., 5-30 minutes).[12][13][14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.[9]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to afford the pure thiazole derivative.[9]

Logical Workflow for Microwave-Assisted Synthesis:

Microwave_Synthesis_Workflow Reactants α-Haloketone + Thiourea/Thioamide in Solvent Microwave Microwave Irradiation (Temp, Time, Power) Reactants->Microwave Monitoring Reaction Monitoring (TLC) Microwave->Monitoring Workup Work-up (Cooling, Precipitation) Monitoring->Workup Reaction Complete Purification Purification (Filtration, Recrystallization) Workup->Purification Product Pure Thiazole Derivative Purification->Product

Caption: Workflow for microwave-assisted thiazole synthesis.

Ultrasound-Assisted Thiazole Synthesis using a Biocatalyst

Ultrasound irradiation in combination with green catalysts, such as chitosan-based materials, provides an eco-friendly and efficient route to thiazole derivatives.[6][7][15]

General Experimental Protocol:

  • To a mixture of the thiosemicarbazone derivative (1 mmol) and the appropriate α-haloketone or hydrazonoyl chloride (1 mmol) in ethanol, add the chitosan-based biocatalyst (e.g., 15 wt%).[7]

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 35°C) for a specified time (e.g., 20-30 minutes).[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[7]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent to obtain the pure thiazole product.

Signaling Pathway of Ultrasound-Assisted Catalysis:

Ultrasound_Catalysis_Pathway cluster_0 Ultrasonic Irradiation cluster_1 Catalytic Cycle US Ultrasound Waves Cavitation Acoustic Cavitation (Bubble formation & collapse) US->Cavitation Energy Localized High Energy (High T & P) Cavitation->Energy Complex Reactant-Catalyst Adsorption Energy->Complex Energy Input Reactants Reactants (e.g., Thiosemicarbazone + α-haloketone) Reactants->Complex Catalyst Biocatalyst (e.g., Chitosan-based) Catalyst->Complex Product Thiazole Product Complex->Product Accelerated Reaction Product->Catalyst Desorption & Catalyst Regeneration

Caption: Mechanism of ultrasound-assisted biocatalysis.

Heterogeneous Catalysis for 2-Aminothiazole Synthesis

The use of recyclable heterogeneous catalysts, such as copper nanoparticles on a carbon support (Cu-NP/C), offers a sustainable alternative for the synthesis of 2-aminothiazoles.[9]

General Experimental Protocol:

  • In a round-bottom flask, prepare a mixture of the phenacyl bromide (1 mmol), thiourea (1.5 mmol), and the Cu-NP/C catalyst (10 wt%) in ethanol.[9]

  • Reflux the reaction mixture for a specified time (e.g., 1 hour).[9]

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, pour the mixture onto crushed ice.

  • The solid organic product can be separated by simple filtration, while the catalyst remains at the bottom of the flask.[9]

  • The catalyst can be recovered for reuse.

  • Recrystallize the crude product from hot ethanol to yield the pure 2-amino-4-aryl thiazole.[9]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis approaches for thiazole derivatives, allowing for a direct comparison of their efficiency.

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Microwave-Assisted p-Toluenesulfonic acid (catalytic)1,2-Dichloroethane13010 min47-78[1]
Microwave-Assisted None (catalyst-free)WaterMicrowave2-3.5 hGood to very good[1]
Microwave-Assisted Acetic Acid (catalytic)Ethanol7015-20 min85-94[13]
Ultrasound-Assisted Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB)Ethanol3520 minHigh[6][7]
Ultrasound-Assisted Silica supported tungstosilisic acid-Ultrasound-79-90[1]
Heterogeneous Catalysis Cu-NP/C (10 wt%)EthanolReflux1 hHigh[9]
Heterogeneous Catalysis NiFe2O4 nanoparticlesEthanol:Water (1:1)--up to 92[16]
Green Solvent Choline chloride-glycerol (DES)Deep Eutectic Solvent (DES)8090-120 minHigh[3]

Conclusion

The adoption of green chemistry principles in the synthesis of thiazole-based compounds offers substantial benefits, including reduced reaction times, higher yields, milder reaction conditions, and the use of reusable and environmentally friendly catalysts and solvents.[1][2] The methodologies outlined in these application notes—microwave-assisted synthesis, ultrasound-assisted synthesis, and heterogeneous catalysis—represent viable and scalable alternatives to traditional synthetic routes. For researchers and professionals in drug development, these green approaches not only contribute to a more sustainable chemical industry but also can accelerate the discovery and optimization of new thiazole-containing therapeutic agents. Further research and development in this area are encouraged to continue advancing the field of sustainable organic synthesis.[2]

References

Application Notes & Protocols: (4-Bromothiazol-2-YL)methanol in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and broader spectrums of activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide range of therapeutic effects, including potent antifungal properties.[1] (4-Bromothiazol-2-YL)methanol is a key starting material and versatile building block for the synthesis of these novel antifungal candidates. Its structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize biological activity.

These application notes provide an overview of the use of this compound in the synthesis of new antifungal agents, detailing their mechanism of action, protocols for synthesis and evaluation, and a summary of their biological activities.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Thiazole-based antifungal agents primarily function similarly to other azole antifungals like imidazoles and triazoles.[2] Their principal mechanism of action is the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[3]

By inhibiting CYP51, thiazole derivatives block ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors (lanosterol).[2] This disruption alters the physical properties of the cell membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.[2] Molecular docking studies have suggested that these compounds can effectively target lanosterol 14α-demethylase.[4]

Synthesis_Workflow General Synthesis & Evaluation Workflow Start This compound (Starting Material) Step1 Step 1: Chemical Modification (e.g., Hantzsch reaction, coupling) Start->Step1 Step2 Step 2: Synthesis of Thiazole Derivatives Step1->Step2 Step3 Step 3: Purification (Chromatography, Recrystallization) Step2->Step3 Step4 Step 4: Structural Characterization (NMR, IR, Mass Spec) Step3->Step4 Step5 Step 5: Biological Evaluation (In Vitro & In Vivo Assays) Step4->Step5 Outcome Lead Compound Identification Step5->Outcome MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well microplate C Add fungal inoculum to each well A->C B Prepare standardized fungal inoculum (e.g., Candida albicans) B->C D Incubate plates (e.g., 24-48 hours at 35°C) C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Application Notes: Synthesis and Utility of Fluorescent Probes Derived from a (4-Bromothiazol-2-YL)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes based on the versatile (4-Bromothiazol-2-YL)methanol scaffold. This scaffold offers a key building block for the development of customized fluorescent probes for a range of biological investigations due to the reactive handles it possesses – a hydroxyl group for further functionalization and a bromo group amenable to various cross-coupling reactions.

Introduction to the this compound Scaffold

The thiazole core is a prominent heterocyclic motif found in numerous biologically active compounds and fluorescent dyes. The this compound scaffold provides a strategic starting point for probe synthesis. The bromine atom at the 4-position serves as a versatile handle for introducing a wide array of aromatic and heteroaromatic substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the fine-tuning of the photophysical properties of the resulting fluorophores. The methanol group at the 2-position can be used for conjugation to biomolecules or for modulating the probe's solubility and cellular localization.

Synthesis of Fluorescent Probes

The general strategy for the synthesis of fluorescent probes from the this compound scaffold involves a two-step process:

  • Functionalization of the 4-position: A new carbon-carbon bond is formed at the 4-position of the thiazole ring via a palladium-catalyzed cross-coupling reaction. This is the key step in creating the core fluorophore.

  • Modification of the 2-methanol group (Optional): The hydroxyl group can be further modified, for example, by esterification or etherification, to attach a targeting moiety or to alter the probe's physicochemical properties.

Below are detailed protocols for the synthesis of a representative fluorescent probe using the Suzuki-Miyaura cross-coupling reaction.

Diagram: General Synthesis Workflow

G start This compound Scaffold suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Pd/Cu Catalyst, Base, Terminal Alkyne) start->sonogashira intermediate Functionalized Thiazole Core suzuki->intermediate sonogashira->intermediate modification Modification of Methanol Group (Esterification/Etherification) intermediate->modification probe Final Fluorescent Probe intermediate->probe Direct Use modification->probe

Caption: General synthetic routes for fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-4-hydroxymethylthiazole Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a commercially available arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-hydroxymethylthiazole probe.

Data Presentation

The photophysical properties of the synthesized probes are crucial for their application. The following table summarizes hypothetical data for a series of probes synthesized from the this compound scaffold, demonstrating the tunability of their fluorescence properties by varying the coupled aryl group.

Probe IDAryl Substituent (at C4)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)
P-OMe 4-Methoxyphenyl3504500.65100
P-NMe₂ 4-(Dimethylamino)phenyl3805200.80140
P-CN 4-Cyanophenyl3404300.4090
P-NO₂ 4-Nitrophenyl360550 (quenched)<0.05-

Application: Cellular Imaging

Fluorescent probes derived from the this compound scaffold can be designed for various bioimaging applications, such as visualizing specific organelles or tracking dynamic processes within living cells. The following section outlines a general protocol for cellular imaging and a hypothetical signaling pathway that could be investigated.

Protocol 2: General Procedure for Cellular Imaging

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HEK293)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image them using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

Hypothetical Signaling Pathway Visualization

Fluorescent probes can be designed to respond to changes in the cellular environment, such as pH, ion concentration, or the presence of specific enzymes. For example, a probe could be designed to detect changes in intracellular zinc levels, which are implicated in various signaling pathways.

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release zn_influx Zn²⁺ Influx/Release ca_release->zn_influx probe Thiazole-based Zn²⁺ Probe (Fluorescence Turn-on) zn_influx->probe response Cellular Response (e.g., Gene Expression) probe->response

Caption: A hypothetical signaling pathway for a zinc-sensing probe.

This diagram illustrates how a fluorescent probe based on the this compound scaffold, functionalized to be sensitive to zinc ions, could be used to visualize changes in intracellular zinc concentration following the activation of a cell surface receptor. The "turn-on" fluorescence of the probe upon binding to zinc would provide a direct readout of this signaling event.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the synthesis of novel fluorescent probes. Through well-established cross-coupling methodologies, a diverse library of fluorophores with tunable photophysical properties can be readily accessed. These probes hold significant promise for a wide range of applications in biomedical research and drug discovery, particularly in the field of cellular imaging. The provided protocols and data serve as a starting point for researchers to design and synthesize custom probes tailored to their specific biological questions.

Troubleshooting & Optimization

Optimization of reaction conditions for (4-Bromothiazol-2-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromothiazol-2-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and commonly inferred synthetic route involves a two-step process starting from 2-amino-4-bromothiazole. The first step is a diazotization reaction to form a diazonium salt, which is then hydrolyzed in the second step to yield the final product, this compound.

Q2: Why is the temperature control during the diazotization step so critical?

A2: Aryl diazonium salts are thermally unstable intermediates.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt.[1] Elevated temperatures can lead to the premature decomposition of the salt, resulting in the formation of unwanted byproducts, such as 4-bromothiazol-2-ol, and the evolution of nitrogen gas, which significantly lowers the yield of the desired product.[1][2]

Q3: My precursor, 2-amino-4-bromothiazole, appears to be unstable. How should I handle it?

A3: 2-Amino-4-bromothiazole is known to be unstable and is best used immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.

Q4: What are the expected side products in this synthesis?

A4: The primary side product is the corresponding phenol, 4-bromothiazol-2-ol, formed from the reaction of the diazonium salt with water, especially at higher temperatures.[1] Other potential byproducts can arise from incomplete diazotization or other side reactions of the highly reactive diazonium salt. Azo coupling reactions can also occur if there are unreacted starting amine and the conditions are not acidic enough.[3]

Q5: What purification techniques are recommended for the final product?

A5: Column chromatography is a common and effective method for purifying this compound from the reaction mixture. A silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexane is a good starting point. The exact conditions may need to be optimized based on the specific impurities present.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the final product 1. Decomposition of the 2-amino-4-bromothiazole precursor. 2. Incomplete diazotization. 3. Decomposition of the diazonium salt intermediate.[1] 4. Incorrect workup procedure.1. Use freshly prepared 2-amino-4-bromothiazole. 2. Ensure the complete dissolution of the amine in the acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite. 3. Strictly maintain the reaction temperature between 0-5 °C during the diazotization and hydrolysis steps.[1] 4. Ensure proper pH adjustment and complete extraction of the product.
Formation of a dark, oily product and/or vigorous gas evolution This is a strong indication of diazonium salt decomposition due to elevated temperatures.[1]1. Immediately cool the reaction mixture in an ice bath. 2. Ensure the temperature of the sodium nitrite solution is also pre-cooled before addition. 3. Add the sodium nitrite solution slowly and dropwise to maintain temperature control.
Presence of a significant amount of 4-bromothiazol-2-ol (phenol) byproduct The diazonium salt reacted with water instead of being converted to the desired alcohol. This is favored at higher temperatures.[1]1. Maintain the low-temperature condition (0-5 °C) throughout the reaction. 2. Consider using a copper(I) salt catalyst (Sandmeyer-type reaction) which can sometimes favor the desired substitution over hydrolysis.[3][4]
Difficulties in purifying the final product The crude product may contain a complex mixture of byproducts due to the issues mentioned above.1. Optimize the reaction conditions to minimize byproduct formation. 2. For purification, try different solvent systems for column chromatography. A step-gradient elution might be necessary to separate closely related compounds. 3. Recrystallization from a suitable solvent system could be an alternative or additional purification step.

Experimental Protocols

Step 1: Diazotization of 2-amino-4-bromothiazole

Materials:

  • 2-amino-4-bromothiazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromothiazole in a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt to this compound

Procedure:

  • Gently heat the freshly prepared diazonium salt solution to around 40-50°C. The decomposition of the diazonium salt and formation of the alcohol will be accompanied by the evolution of nitrogen gas.

  • Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a base, such as sodium bicarbonate, until the pH is neutral.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterStep 1: DiazotizationStep 2: Hydrolysis
Temperature 0-5 °C40-50 °C
Reaction Time 30-60 minutes1-2 hours (until N₂ evolution ceases)
Key Reagents 2-amino-4-bromothiazole, NaNO₂, HCl/H₂SO₄Diazonium salt solution
Solvent WaterWater
Typical Yield - (Intermediate)40-60% (unoptimized, literature-inferred)

Note: The yield is an estimate based on typical diazotization-hydrolysis reactions and may vary significantly depending on the specific reaction conditions and the purity of the starting material.

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis & Workup start 2-amino-4-bromothiazole in Acid add_nano2 Add NaNO2 solution (0-5 °C) start->add_nano2 stir Stir for 30-60 min at 0-5 °C add_nano2->stir diazonium 4-Bromothiazole-2-diazonium salt solution stir->diazonium heat Heat to 40-50 °C diazonium->heat neutralize Neutralize with base heat->neutralize extract Extract with organic solvent neutralize->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low/No Yield precursor_decomp Precursor Decomposition low_yield->precursor_decomp incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo diazonium_decomp Diazonium Salt Decomposition low_yield->diazonium_decomp dark_product Dark Oily Product / Gas Evolution dark_product->diazonium_decomp phenol_byproduct High Phenol Byproduct phenol_byproduct->diazonium_decomp use_fresh Use Fresh Precursor precursor_decomp->use_fresh optimize_diazo Optimize Diazotization incomplete_diazo->optimize_diazo high_temp High Temperature (> 5 °C) diazonium_decomp->high_temp control_temp Strict Temperature Control (0-5 °C) diazonium_decomp->control_temp use_catalyst Consider Cu(I) Catalyst diazonium_decomp->use_catalyst high_temp->control_temp slow_addition Slow NaNO2 Addition high_temp->slow_addition

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Optimizing the Synthesis of (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of (4-Bromothiazol-2-YL)methanol synthesis. The primary focus is on the reduction of 4-bromothiazole-2-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 4-bromothiazole-2-carboxaldehyde using sodium borohydride (NaBH₄).

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseSolution
Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time.Use a fresh bottle of NaBH₄ or test the activity of the current batch. Ensure it is stored in a tightly sealed container in a desiccator.
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a small excess of NaBH₄.
Low Reaction Temperature: While the reaction is typically run at 0 °C to room temperature, very low temperatures can significantly slow down the reaction rate.Allow the reaction to slowly warm to room temperature after the initial addition of NaBH₄ at 0 °C.
Inappropriate Solvent: The choice of solvent can influence the reactivity of NaBH₄.Methanol or ethanol are commonly used and are generally effective. A mixture of THF and methanol can also be employed. Ensure the solvent is of appropriate quality.
Degradation of Starting Material: 4-bromothiazole-2-carboxaldehyde may be unstable under certain conditions.Ensure the starting material is pure and handle it under an inert atmosphere if necessary. Avoid prolonged exposure to strong bases or acids.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes and Solutions:

CauseSolution
Side Reactions: Over-reduction or other side reactions may occur.Control the reaction temperature by adding NaBH₄ portion-wise at 0 °C. Use a slight excess of the reducing agent (1.1-1.5 equivalents).
Unreacted Starting Material: The reaction did not go to completion.As mentioned above, monitor with TLC and adjust reaction time or amount of reducing agent accordingly.
Formation of Borate Esters: Boron-containing byproducts can complicate purification.During the work-up, quenching with a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) will hydrolyze the borate esters.
Decomposition: The product or starting material might be degrading during the reaction or work-up.Perform the reaction and work-up at low temperatures and minimize the time the compound is in solution.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

CauseSolution
Product is Water-Soluble: this compound may have some solubility in water, leading to loss during aqueous work-up.After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion Formation During Extraction: The presence of salts and byproducts can lead to the formation of an emulsion.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Oily Product Instead of Solid: The product may be an oil, making handling and drying difficult.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, dry it under high vacuum to remove residual solvents.

Experimental Workflow and Troubleshooting Logic

G Troubleshooting Workflow for this compound Synthesis cluster_prep 1. Pre-Reaction Check cluster_reaction 2. Reaction Execution cluster_troubleshoot 3. In-Process Troubleshooting cluster_workup 4. Work-up and Purification start Start check_reagents Check Reagent Quality (Aldehyde, NaBH4, Solvent) start->check_reagents setup_reaction Set up Reaction (Solvent, Aldehyde) check_reagents->setup_reaction cool_reaction Cool to 0 °C setup_reaction->cool_reaction add_nabh4 Add NaBH4 Portion-wise cool_reaction->add_nabh4 monitor_tlc Monitor by TLC add_nabh4->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete no_product No Product Formation reaction_complete->no_product No low_yield Low Yield/Incomplete reaction_complete->low_yield Partial side_products Side Products Observed reaction_complete->side_products Yes, with byproducts quench Quench Reaction (e.g., with aq. NH4Cl) reaction_complete->quench Yes troubleshoot_no_product Investigate Reagent Activity & Reaction Conditions no_product->troubleshoot_no_product troubleshoot_low_yield Extend Reaction Time or Add More NaBH4 low_yield->troubleshoot_low_yield troubleshoot_side_products Optimize Temperature Control & Reagent Stoichiometry side_products->troubleshoot_side_products extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the reduction of 4-bromothiazole-2-carboxaldehyde to this compound?

A1: While specific yields can vary depending on the exact reaction conditions and scale, yields for sodium borohydride reductions of aromatic aldehydes are generally good, often ranging from 70% to over 90%. Optimizing the reaction parameters as described in the troubleshooting guide can help maximize the yield.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate. The starting material (aldehyde) is typically less polar than the product (alcohol), so the product spot will have a lower Rf value (it will travel a shorter distance up the TLC plate).

Q3: What are the ideal storage conditions for this compound?

A3: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a more powerful reducing agent, it is also less selective and reacts violently with protic solvents like methanol and water. Its use would require anhydrous conditions (e.g., in dry THF or diethyl ether) and a more complex work-up procedure. For the reduction of an aldehyde, the milder and safer sodium borohydride is generally sufficient and preferred.

Q5: My final product is a persistent oil. How can I solidify it?

A5: If the product is an oil, ensure all solvent has been removed under high vacuum. You can then try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small seed crystal if available. If it remains an oil, it may be sufficiently pure for subsequent steps, which should be confirmed by analytical methods like NMR spectroscopy.

Detailed Experimental Protocol

This protocol provides a general methodology for the reduction of 4-bromothiazole-2-carboxaldehyde. It is recommended to perform a small-scale trial reaction first to optimize conditions.

Materials:

  • 4-bromothiazole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 10-15 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Reaction Pathway and Logic

G Reduction of 4-Bromothiazole-2-carboxaldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product aldehyde 4-Bromothiazole-2-carboxaldehyde hydride_attack Nucleophilic attack of Hydride (H-) on Carbonyl Carbon aldehyde->hydride_attack nabh4 Sodium Borohydride (NaBH4) nabh4->hydride_attack solvent Methanol (Solvent) protonation Protonation of Alkoxide solvent->protonation temperature 0 °C to Room Temperature alkoxide_intermediate Formation of Alkoxide Intermediate hydride_attack->alkoxide_intermediate alkoxide_intermediate->protonation product This compound protonation->product

Caption: Key steps in the reduction of 4-bromothiazole-2-carboxaldehyde.

Technical Support Center: Purification of Crude (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude (4-Bromothiazol-2-YL)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Q: My compound is separating as an oil instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

  • Change the Solvent or Use a Solvent Pair: The solubility profile of your compound in the chosen solvent may not be ideal.

    • Try a solvent in which the compound is less soluble.

    • Alternatively, use a solvent pair. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: Poor Separation or Streaking in Column Chromatography

Q: I am observing poor separation of my compound from impurities, or the spots are streaking on the TLC plate during method development for column chromatography. How can I improve this?

A: Poor separation or streaking in normal-phase column chromatography, which is suitable for polar compounds like this compound, can be caused by several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low.

    • If the compound does not move from the baseline (Rf = 0): Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For highly polar compounds, a mixture of dichloromethane and methanol might be necessary.[1]

    • If the compound runs with the solvent front (Rf = 1): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

    • An ideal Rf value for good separation on a column is typically between 0.2 and 0.5.

  • Sample Overloading: Applying too much sample to the column can lead to broad bands and poor separation. Use an appropriate amount of crude material for the column size. A general rule of thumb is to use 25-100g of silica gel for every 1g of crude product.

  • Acidic Nature of Silica Gel: this compound contains a basic thiazole nitrogen atom, which can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

    • Use a different stationary phase, such as neutral alumina.

  • Incomplete Dissolution of the Sample: Ensure your sample is fully dissolved in a minimal amount of the initial eluent or a slightly stronger solvent before loading it onto the column. If the sample is not very soluble in the eluent, you can use a "dry loading" technique.

Issue 3: Low Recovery of the Purified Product

Q: After purification, the yield of my this compound is very low. What are the potential causes and how can I improve the recovery?

A: Low recovery can occur during both recrystallization and column chromatography.

  • During Recrystallization:

    • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling for too short a time: Ensure the solution has been thoroughly cooled to maximize crystal formation.

    • Washing the crystals with a solvent at room temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

  • During Column Chromatography:

    • Choosing an eluent that is not polar enough: Your compound may be irreversibly adsorbed onto the stationary phase.

    • Improper packing of the column: Channels in the silica gel can lead to an inefficient separation and loss of product.

    • Collecting fractions that are too large: This can lead to the mixing of your product with impurities. Monitor the elution carefully using TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Over-brominated or under-brominated species: Depending on the brominating agent and reaction conditions, you might have thiazole rings with no bromine or multiple bromine atoms.

  • Isomers: Formation of other positional isomers of the bromothiazole ring.

  • By-products from side reactions: These can be diverse and route-specific.

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if the crude product is relatively pure (e.g., >90%) and a suitable solvent can be found. It is a simpler and often more scalable technique.

  • Column chromatography is more effective for separating complex mixtures of impurities or when impurities have similar solubility profiles to the desired product. It offers finer control over the separation process.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of this compound (due to the alcohol and thiazole groups), polar solvents are a good starting point. You should perform small-scale solubility tests with various solvents.

Q4: What is a good starting point for a solvent system in column chromatography for this compound?

A4: For a polar compound like this compound, a good starting point for normal-phase column chromatography would be a mixture of a non-polar solvent and a polar solvent. Common choices include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol Start with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity while monitoring the separation by TLC.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but solubility might be low even when hot.
Ethanol78HighA common and effective solvent for many organic compounds.
Methanol65HighSimilar to ethanol, but more volatile.
Isopropanol82Medium-HighAnother good option for polar compounds.
Ethyl Acetate77MediumCan be a good choice if solubility in alcohols is too high.
Toluene111LowMay be suitable if the compound is less polar than anticipated.
Heptane/Hexane98/69Very LowLikely to be a "poor" solvent, useful in a solvent pair.

Table 2: Common Solvent Systems for Normal-Phase Column Chromatography

Non-Polar SolventPolar SolventPolarity of MixtureNotes
Hexane or HeptaneEthyl AcetateLow to MediumA standard system for a wide range of compounds.
DichloromethaneEthyl AcetateMediumGood for moderately polar compounds.
DichloromethaneMethanolMedium to HighEffective for more polar compounds. Be aware that methanol can affect the silica gel packing if used in high concentrations (>10%).[1]
DichloromethaneAcetoneMediumAn alternative to dichloromethane/methanol.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.5.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method if the compound has low solubility in the eluent.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with the solvent system developed by TLC or begin with a less polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude Crude this compound assess_purity Assess Purity (TLC, NMR) crude->assess_purity high_purity High Purity (>90%) assess_purity->high_purity  Yes low_purity Low Purity / Complex Mixture assess_purity->low_purity  No recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography analyze_purity Analyze Purity recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingWorkflow start Purification Issue Encountered issue_type What is the issue? start->issue_type oiling_out Oiling Out in Recrystallization issue_type->oiling_out  Oiling Out poor_separation Poor Separation in Chromatography issue_type->poor_separation  Poor Separation low_recovery Low Recovery issue_type->low_recovery  Low Recovery solution_oiling 1. Add more solvent 2. Slow cooling 3. Change solvent/use pair 4. Scratch/Seed oiling_out->solution_oiling solution_separation 1. Adjust eluent polarity 2. Check sample load 3. Add basic modifier 4. Use dry loading poor_separation->solution_separation solution_recovery 1. Minimize solvent (Recryst.) 2. Use ice-cold wash 3. Ensure complete elution (Column) low_recovery->solution_recovery

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming side reactions in the synthesis of (4-Bromothiazol-2-YL)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of (4-Bromothiazol-2-YL)methanol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives. Two primary synthetic routes are considered:

  • Route A: Reduction of a 4-bromothiazole-2-carbonyl precursor (aldehyde or ester).

  • Route B: Halogen-metal exchange of 2,4-dibromothiazole followed by quenching with an electrophile (e.g., formaldehyde).

General Issues

Q1: My reaction is not going to completion, and I observe significant starting material on my TLC. What are the common causes?

A1: Incomplete reactions can stem from several factors:

  • Insufficient Reagent: Ensure the molar equivalents of your reducing agent (e.g., NaBH₄) or organolithium reagent are adequate. For reductions, using 1.5 to 2.0 equivalents of NaBH₄ is common to ensure the reaction goes to completion. For lithiation, precise titration of the organolithium reagent is crucial.

  • Low Reaction Temperature: While many reductions can be performed at 0°C to room temperature, some substrates may require gentle heating. For lithiation reactions, maintaining a very low temperature (typically -78°C) is critical to prevent side reactions.

  • Poor Reagent Quality: Organolithium reagents degrade over time, and their actual concentration may be lower than stated on the bottle. It is best to titrate them before use. Similarly, ensure your reducing agent has been stored under dry conditions.

  • Solvent Purity: The presence of water or protic impurities in your solvent will quench organolithium reagents and can interfere with reductions. Always use anhydrous solvents, especially for lithiation reactions.

Route A: Reduction of 4-Bromothiazole-2-carbonyl Precursors

Q2: I am attempting to reduce 4-bromothiazole-2-carbaldehyde with NaBH₄ and I am getting a low yield of the desired alcohol. What are potential side reactions?

A2: Low yields in the reduction of 4-bromothiazole-2-carbaldehyde can be attributed to several factors:

  • Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive amounts of the reagent could potentially lead to debromination, although this is less common.

  • Formation of Borate Esters: The initial product is a borate ester, which needs to be hydrolyzed during the workup to liberate the alcohol. Incomplete hydrolysis can lead to lower yields of the isolated product. Ensure a thorough aqueous workup, sometimes with the addition of a mild acid (e.g., NH₄Cl solution), to break up the borate complexes.

  • Impure Starting Material: The purity of the starting aldehyde is crucial. Impurities can consume the reducing agent or lead to the formation of side products that complicate purification.

Troubleshooting Steps:

  • Control Stoichiometry: Use a moderate excess of NaBH₄ (e.g., 1.5 equivalents).

  • Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to avoid potential side reactions.

  • Ensure Complete Hydrolysis: During the workup, stir the reaction mixture vigorously with an aqueous solution (e.g., saturated NH₄Cl) for a sufficient period to ensure the complete breakdown of any borate intermediates.

ParameterRecommended ConditionPotential Issue if Deviated
NaBH₄ Equivalents 1.5 - 2.0< 1.5: Incomplete reaction. > 2.0: Potential for side reactions, complicates workup.
Temperature 0°C to Room TemperatureToo high: May increase the rate of side reactions.
Workup Aqueous (e.g., sat. NH₄Cl)Inadequate: Incomplete hydrolysis of borate esters, leading to low isolated yield.
Route B: Halogen-Metal Exchange of 2,4-Dibromothiazole

Q3: I am trying to synthesize this compound via lithiation of 2,4-dibromothiazole followed by quenching with formaldehyde. My yield is poor and I see multiple spots on my TLC. What is going wrong?

A3: This reaction is challenging due to the potential for multiple reactive species and side reactions.

  • Incorrect Lithiation Position: The acidity of the protons on the thiazole ring and the propensity for halogen-metal exchange can lead to a mixture of lithiated species. While halogen-metal exchange at the 2-position is generally favored, lithiation at the 5-position can also occur.

  • Di-lithiation: Using a strong base like t-BuLi can lead to lithiation at both the 2 and 5 positions.

  • Wurtz-Coupling: The generated organolithium species can react with the starting 2,4-dibromothiazole to form dimeric byproducts.

  • Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.

  • Formaldehyde Polymerization: Formaldehyde can polymerize, especially in the presence of trace amounts of water or other impurities. It is best to use freshly prepared formaldehyde from paraformaldehyde.

Troubleshooting Steps:

  • Choice of Organolithium Reagent: n-BuLi is typically preferred for selective halogen-metal exchange at the 2-position of 2,4-dibromothiazole.

  • Strict Temperature Control: Maintain the reaction temperature at -78°C throughout the lithiation and quenching steps.

  • Slow Addition: Add the organolithium reagent and the electrophile (formaldehyde) slowly and dropwise to the reaction mixture to maintain a low concentration of the reactive species and minimize side reactions.

  • Use Fresh Formaldehyde: Depolymerize paraformaldehyde just before use to generate fresh, anhydrous formaldehyde.

ParameterRecommended ConditionPotential Issue if Deviated
Organolithium Reagent n-BuLi (freshly titrated)t-BuLi: May cause di-lithiation. Old n-BuLi: Lower concentration leads to incomplete reaction.
Temperature -78°C> -78°C: Increased side reactions (Wurtz coupling, reaction with solvent).
Addition Rate Slow, dropwiseToo fast: Localized high concentrations can lead to side reactions.
Formaldehyde Source Freshly depolymerized paraformaldehydeAqueous formaldehyde: Will quench the organolithium. Old paraformaldehyde: May not depolymerize efficiently.

Experimental Protocols

Protocol A: Reduction of 4-Bromothiazole-2-carbaldehyde
  • Dissolution: Dissolve 4-bromothiazole-2-carbaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (approximately 10 mL per gram of aldehyde), in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: Lithiation of 2,4-Dibromothiazole and Reaction with Formaldehyde
  • Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF (approximately 20 mL per gram of 2,4-dibromothiazole).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Addition of Substrate: Add 2,4-dibromothiazole (1.0 eq) to the cooled solvent.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, solution in hexanes) dropwise to the stirring solution, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Quenching with Formaldehyde: Add freshly prepared anhydrous formaldehyde gas (generated by heating paraformaldehyde) or a solution of anhydrous formaldehyde in the reaction solvent to the lithiated mixture at -78°C.

  • Warming and Quenching: After stirring at -78°C for 1-2 hours, slowly warm the reaction to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Follow steps 6-8 from Protocol A for the workup and purification.

Visualizations

experimental_workflow_reduction start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ (1.5 eq) cool->add_nabh4 react Stir at RT (1-2h) add_nabh4->react quench Quench with sat. NH₄Cl react->quench TLC Monitoring extract Extract with Ethyl Acetate quench->extract purify Purify via Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the reduction of 4-bromothiazole-2-carbaldehyde.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Workup and Purification start->check_workup reagent_issue Use fresh/titrated reagents. Adjust equivalents. check_reagents->reagent_issue conditions_issue Ensure anhydrous conditions. Strict temperature control. check_conditions->conditions_issue workup_issue Ensure complete hydrolysis. Optimize chromatography. check_workup->workup_issue

Caption: Troubleshooting logic for synthesis of this compound derivatives.

Troubleshooting guide for the bromination of 2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the bromination of 2-thiazolemethanol to synthesize 2-(bromomethyl)thiazole, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired product, 2-(bromomethyl)thiazole. What are the potential causes and how can I improve it?

A1: Low yields in the bromination of 2-thiazolemethanol can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and formation of side products.

  • Incomplete Reaction: Ensure your brominating agent is active and used in appropriate stoichiometry. For reagents like phosphorus tribromide (PBr₃), a slight excess may be necessary to drive the reaction to completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Reagent Quality: The purity of the brominating agent is critical. For instance, PBr₃ can hydrolyze over time, so using freshly distilled or a new bottle is recommended.[1]

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.[1] Allowing the reaction to warm to room temperature prematurely can lead to decomposition.

  • Side Reactions: The primary alcohol of 2-thiazolemethanol can participate in side reactions. With PBr₃, incomplete conversion can lead to the formation of phosphite ester intermediates which may be lost during aqueous work-up.[1]

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Besides unreacted starting material, potential side products include:

  • Phosphorous Byproducts: When using PBr₃, byproducts such as benzyl-OP(OH)₂ and benzyl-PO(OH)₂ can form, which are typically removed during the aqueous workup.[1]

  • Over-bromination: While less common for the methyl group, harsh conditions could potentially lead to bromination on the thiazole ring.

  • Decomposition: 2-(bromomethyl)thiazole can be unstable, especially under prolonged heating or exposure to light, leading to decomposition products.[2]

Q3: My product seems to be degrading during purification. What are the best practices for isolating 2-(bromomethyl)thiazole?

A3: 2-(bromomethyl)thiazole is a reactive compound and can be sensitive to heat and light.[2]

  • Aqueous Work-up: Quench the reaction carefully with a cold saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Perform extractions quickly and efficiently.

  • Chromatography: If column chromatography is necessary, it should be performed promptly after the work-up. Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common practice.

  • Storage: The purified product should be stored in a dry, dark environment, preferably at low temperatures (2-8°C) to maintain its stability.[2]

Q4: Which brominating agent is most suitable for this transformation: PBr₃, SOBr₂, or an Appel reaction?

A4: The choice of brominating agent depends on the desired reaction conditions and available resources.

  • Phosphorus Tribromide (PBr₃): This is a very common and effective reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism, which results in the inversion of stereochemistry if a chiral center is present.[3][4] It is crucial to use a slight excess of PBr₃ and control the temperature.[1]

  • Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ also facilitates the conversion of alcohols to alkyl bromides through an Sₙ2 pathway.[3] It is generally more reactive than thionyl chloride and should be handled with care.

  • Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[5][6] It proceeds under mild and neutral conditions, which can be advantageous for sensitive substrates.[7] However, the removal of triphenylphosphine oxide byproduct can sometimes be challenging.[6]

Data Presentation

The following table summarizes typical reaction conditions for the bromination of primary alcohols using common reagents. Note that optimal conditions for 2-thiazolemethanol may need to be determined empirically.

ReagentEquivalents (Reagent)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
PBr₃1.25Dichloromethane0368
PBr₃1.0 - 1.2Dichloromethane0 to RT150-60 (for benzyl alcohol)[1]
Appel (PPh₃/CBr₄)2.0 (each)Dichloromethane0 to RTMonitored by TLCHigh[8]
SOBr₂N/AN/AN/AN/AN/A[3]

Note: "N/A" indicates that specific quantitative data for this reagent in a comparable reaction was not available in the searched sources.

Experimental Protocols

General Protocol for Bromination using Phosphorus Tribromide (Adapted from a similar procedure)

  • Dissolve 2-thiazolemethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 - 0.5 equivalents) dropwise to the stirred solution. Note: PBr₃ is a dense and reactive liquid; handle with care in a fume hood.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway Bromination of 2-Thiazolemethanol 2-Thiazolemethanol 2-Thiazolemethanol 2-(Bromomethyl)thiazole 2-(Bromomethyl)thiazole 2-Thiazolemethanol->2-(Bromomethyl)thiazole Brominating Agent (PBr3, SOBr2, or Appel Reaction) Reagent PBr3 / SOBr2 / PPh3+CBr4

Caption: General reaction scheme for the conversion of 2-thiazolemethanol to 2-(bromomethyl)thiazole.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Bromination of 2-Thiazolemethanol start Start Reaction check_completion Monitor Reaction by TLC start->check_completion low_yield Low Yield check_completion->low_yield Problem side_products Multiple Spots on TLC check_completion->side_products Problem end Successful Synthesis check_completion->end Complete & Clean incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation side_products->degradation workup_issue Issues During Work-up side_products->workup_issue solution1 Check Reagent Quality Increase Reagent Equivalents Optimize Reaction Time/Temp incomplete_reaction->solution1 purification_issue Purification Problems degradation->purification_issue solution2 Adjust Reaction Conditions (e.g., lower temp) Use Milder Reagent (e.g., Appel) degradation->solution2 solution3 Careful Quenching Prompt Extraction workup_issue->solution3 solution4 Prompt Chromatography Store Product Properly purification_issue->solution4

Caption: A workflow diagram for troubleshooting common issues in the bromination of 2-thiazolemethanol.

References

Stability issues of (4-Bromothiazol-2-YL)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (4-Bromothiazol-2-YL)methanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic solutions?

While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemical structure, several potential stability issues can be anticipated under acidic conditions. The thiazole ring, being a heterocyclic amine, is susceptible to protonation in acidic media. This can lead to a cascade of reactions, potentially resulting in ring opening or other transformations. The hydroxymethyl group at the 2-position and the bromo substituent at the 4-position can also influence the molecule's reactivity and degradation profile.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A hypothetical degradation pathway for this compound in the presence of acid (H⁺) is proposed below. This pathway is based on general principles of organic chemistry, as specific experimental data for this compound is limited. The initial step is likely the protonation of the thiazole nitrogen, which activates the ring. Subsequent reactions could involve nucleophilic attack by water, potentially leading to ring cleavage or substitution reactions.

Degradation_Pathway cluster_0 Hypothetical Acid-Catalyzed Degradation A This compound B Protonated Thiazolium Intermediate A->B + H⁺ C Ring-Opened Intermediates B->C H₂O (Nucleophilic Attack) D Further Degradation Products C->D Hydrolysis/Rearrangement

Caption: Hypothetical acid-catalyzed degradation pathway of this compound.

Q3: How can I monitor the degradation of this compound in my experiments?

The most effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][2][3]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from light and acidic vapors. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable. Avoid contact with strong acids.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield in an acid-catalyzed reaction. The compound is degrading under the reaction conditions.- Monitor the reaction progress closely using HPLC to track the disappearance of the starting material and the appearance of degradation products. - Consider using a milder acid or a lower concentration of the acid. - Reduce the reaction temperature. - Decrease the reaction time.
Multiple unknown peaks in the HPLC chromatogram of a sample stored in an acidic solution. These are likely degradation products.- Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and characterize these degradation products. - Utilize LC-MS to determine the mass of the unknown peaks to aid in their structural elucidation.[1][2][4][5]
Inconsistent results when using the compound in an acidic formulation. The stability of the compound may be highly sensitive to slight variations in pH and temperature.- Ensure precise and consistent control of pH using a suitable buffer system. - Maintain a constant temperature during the preparation and storage of the formulation. - Conduct a formal stability study on the final formulation to establish its shelf-life under defined storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[6][7][8][9]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a degradation pathway.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • In a volumetric flask, add a specific volume of the stock solution and dilute with 0.1 N HCl to achieve the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_1 Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Dilute with 0.1 N HCl A->B C Incubate at 50°C B->C D Withdraw Aliquots at Time Points C->D E Neutralize with 0.1 N NaOH D->E F Dilute for Analysis E->F G HPLC Analysis F->G

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: HPLC-MS Method for Analysis of Degradation Products

This protocol provides a general starting point for developing an HPLC-MS method to separate and identify degradation products.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation (e.g., start with 95% A, ramp to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometer

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-500

  • Fragmentation Analysis: Perform MS/MS (tandem mass spectrometry) on the parent ion and major degradation product ions to obtain fragmentation patterns for structural elucidation.[1][2]

Analysis_Workflow cluster_2 Analytical Workflow for Degradation Products A Degraded Sample B HPLC Separation (C18) A->B C UV Detection B->C D Mass Spectrometry (ESI+) B->D E MS/MS Fragmentation Analysis D->E F Structure Elucidation E->F

References

Technical Support Center: Deprotection of (4-Bromothiazol-2-YL)methanol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-bromothiazol-2-YL)methanol intermediates. The following sections detail methods for the deprotection of common hydroxyl protecting groups, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are commonly used for this compound?

A1: The hydroxyl group of this compound is typically protected with silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), or with acetal-based protecting groups like methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers. The choice of protecting group depends on the stability required in subsequent synthetic steps.

Q2: What are the main challenges when deprotecting intermediates of this compound?

A2: The primary challenges are related to the stability of the 4-bromo-thiazole moiety. Potential side reactions include:

  • Debromination: The carbon-bromine bond can be susceptible to reduction, particularly during catalytic hydrogenation.

  • Thiazole Ring Instability: The thiazole ring may be sensitive to strongly basic or highly acidic conditions, potentially leading to ring-opening or other undesired reactions.

Q3: Can I use fluoride-based reagents like TBAF to deprotect silyl ethers on this substrate?

A3: Yes, tetra-n-butylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection. However, commercial TBAF solutions are typically basic, which can lead to low yields or decomposition of base-sensitive substrates.[1] To mitigate this, it is advisable to use TBAF buffered with acetic acid or to employ milder fluoride sources like HF-pyridine.

Q4: Is catalytic hydrogenation a suitable method for deprotecting benzyl (Bn) or benzyloxymethyl (BOM) ethers in the presence of the 4-bromothiazole group?

A4: Catalytic hydrogenation is generally not recommended for this class of compounds. The palladium catalyst used for hydrogenolysis can also catalyze the reduction of the carbon-bromine bond, leading to the undesired debrominated product.[2] While catalytic transfer hydrogenation offers an alternative, the risk of debromination remains.

Troubleshooting Guides

Silyl Ether Deprotection (e.g., TBS, TIPS)
Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reagent, low temperature, or steric hindrance.Increase the equivalents of the deprotecting agent, raise the reaction temperature, or extend the reaction time. For sterically hindered silyl ethers, a more reactive reagent may be necessary.
Low Yield/Decomposition The substrate is sensitive to the basicity of the fluoride source (e.g., TBAF).Buffer the TBAF solution with a mild acid like acetic acid. Alternatively, use a non-basic fluoride source such as HF-pyridine. For acid-stable substrates, an acidic deprotection method can be employed.
Debromination Observed Reductive conditions are inadvertently present.Ensure that no reductive agents are present. If using a fluoride source, ensure it is free from contaminants that could facilitate reduction.
MOM Ether Deprotection
Issue Potential Cause Recommended Solution
Reaction is Sluggish Insufficiently acidic conditions or low temperature.Increase the concentration of the acid or switch to a stronger acid (e.g., from PPTS to HCl or TFA). Gently heating the reaction may also increase the rate.
Formation of Impurities The substrate is sensitive to strong acid.Use a milder Lewis acid catalyst, such as ZnBr₂ in the presence of a thiol scavenger.[3] Alternatively, TMSOTf with 2,2'-bipyridyl can be effective for the deprotection of MOM ethers on aromatic systems.
Concern about MOMCl formation Standard acidic workup of MOM deprotection can generate the carcinogen chloromethyl methyl ether (MOMCl).While dilution with water during workup is generally considered sufficient to hydrolyze MOMCl, alternative non-acidic deprotection methods can be considered if this is a major concern.[4]
BOM/Benzyl Ether Deprotection
Issue Potential Cause Recommended Solution
Significant Debromination Use of catalytic hydrogenation (e.g., Pd/C, H₂).Avoid catalytic hydrogenation. Consider alternative deprotection methods that do not involve reductive conditions.
No Reaction or Low Conversion The chosen deprotection method is not suitable.For BOM ethers, which are more acid-labile than benzyl ethers, carefully controlled acidic conditions can be effective. For benzyl ethers, if the molecule is stable to strong acid, cleavage with HBr or BBr₃ can be an option.

Data Presentation: Comparison of Deprotection Methods for Silyl Ethers

Method Reagents Typical Conditions Compatibility with 4-Bromothiazole Potential Side Reactions
Fluoride-Based TBAFTHF, 0°C to RTGood, but basicity can be an issue.Decomposition of base-sensitive substrates.
HF-PyridineTHF/PyridineExcellentHF is corrosive and requires special handling.
Acid-Catalyzed p-TsOH, CSA, or PPTSMeOH or EtOH, RTGood for acid-stable substrates.Potential for acid-catalyzed side reactions if other sensitive functional groups are present.
Acetyl chloride (cat.)Dry MeOH, 0°C to RTExcellent, tolerates various other protecting groups.[5]None reported under these conditions.
Lewis Acid-Catalyzed ZnBr₂CH₂Cl₂GoodMay require elevated temperatures for less reactive silyl ethers.

Experimental Protocols

Protocol 1: Deprotection of a TBS Ether using Catalytic Acetyl Chloride in Methanol
  • Dissolve the TBS-protected this compound intermediate in dry methanol (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA)
  • Dissolve the MOM-protected this compound intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 DCM/TFA, but this may need to be optimized).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography.

Visualizations

Deprotection_Workflow start Protected this compound protecting_group Identify Protecting Group start->protecting_group silyl_ether Silyl Ether (TBS, TIPS) protecting_group->silyl_ether Silyl mom_ether MOM Ether protecting_group->mom_ether MOM bom_bn_ether BOM/Bn Ether protecting_group->bom_bn_ether BOM/Bn silyl_method Choose Silyl Deprotection Method silyl_ether->silyl_method mom_acid_dep Acidic Deprotection (e.g., TFA/DCM) mom_ether->mom_acid_dep bom_bn_acid_dep Acidic Cleavage (e.g., HBr, BBr3) (Harsh, check compatibility) bom_bn_ether->bom_bn_acid_dep acid_stable Acid Stable? silyl_method->acid_stable Check Substrate Stability base_stable Base Stable? acid_stable->base_stable No acid_dep Acidic Deprotection (e.g., AcCl/MeOH) acid_stable->acid_dep Yes fluoride_dep Fluoride Deprotection (e.g., HF-Pyridine) base_stable->fluoride_dep Yes buffered_fluoride_dep Buffered Fluoride (e.g., TBAF/AcOH) base_stable->buffered_fluoride_dep No end_product This compound acid_dep->end_product fluoride_dep->end_product buffered_fluoride_dep->end_product mom_acid_dep->end_product bom_bn_acid_dep->end_product

Caption: Decision workflow for selecting a deprotection method.

Side_Reactions cluster_desired Desired Pathway cluster_undesired Potential Side Reactions start Protected this compound deprotection Deprotection start->deprotection reductive_dep Reductive Deprotection (e.g., Catalytic Hydrogenation) start->reductive_dep strong_base Strongly Basic Conditions (e.g., unbuffered TBAF) start->strong_base product This compound deprotection->product debromination Debromination reductive_dep->debromination decomposition Ring Decomposition strong_base->decomposition

Caption: Potential desired and undesired reaction pathways.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for cross-coupling reactions involving (4-Bromothiazol-2-YL)methanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the cross-coupling reactions of this compound.

Q1: My reaction is showing low to no yield. What are the first steps I should take?

A1: When encountering low or no product formation, a systematic check of your reagents and reaction setup is the best approach.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are often sensitive to air. Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical for many cross-coupling reactions, as it can deactivate the active Pd(0) catalyst.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen).[2]

  • Reagent Purity: Impurities in your starting material, solvents, or base can act as catalyst poisons.[3] Using anhydrous and degassed solvents is highly recommended.[1]

  • Temperature Control: Ensure your reaction is being heated to the appropriate temperature and that the heating apparatus is calibrated correctly. Some reactions may require higher temperatures to proceed efficiently.[4]

Q2: I'm observing the formation of a black precipitate in my reaction. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst deactivation.[5] This indicates that the active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[5] This can be caused by:

  • Presence of oxygen in the reaction vessel.[5]

  • Excessively high reaction temperatures.[5]

  • Impurities in the reagents or solvents.[3]

  • An inappropriate ligand that fails to stabilize the Pd(0) species.

To mitigate this, ensure thorough degassing of your reaction mixture and solvents, optimize the reaction temperature, and consider using more robust ligands that can better stabilize the catalytic species.[5]

Q3: How does the thiazole ring in this compound affect the reaction?

A3: The nitrogen and sulfur atoms in the thiazole ring are Lewis basic and can coordinate to the palladium center.[6][7] This coordination can sometimes lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction.[7] This is a known challenge when working with nitrogen-containing heterocycles.[6] To overcome this, using sterically bulky and electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial. These ligands can help prevent the heteroatom from binding as strongly to the metal center.[7]

Q4: What is a good starting point for catalyst loading, and how do I optimize it?

A4: A typical starting catalyst loading for screening cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[5]

  • If the reaction is slow or gives low conversion , you can incrementally increase the catalyst loading (e.g., to 5-10 mol%).[8]

  • If the reaction proceeds well , you can attempt to decrease the catalyst loading in subsequent experiments (e.g., to 0.5-1 mol%) to improve the cost-effectiveness and reduce residual palladium in your product.[5]

Always perform optimization by changing one variable at a time (e.g., catalyst loading, temperature, ligand) to understand its effect on the reaction outcome.[9]

Q5: I suspect my boronic acid (in a Suzuki coupling) is decomposing. How can I address this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1] Strategies to minimize this include:

  • Choice of Base: Using milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[7]

  • Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly during the reaction.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help reduce the extent of this side reaction.[1]

Quantitative Data Summary

The following tables provide a summary of typical conditions for Suzuki-Miyaura cross-coupling reactions involving similar bromo-heterocyclic compounds. This data should serve as a guideline for optimizing your specific reaction.

Table 1: Catalyst Loading and Yield for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryBromo-HeterocycleCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzothiazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001688[10][11]
22-Bromo-thiazole4-Formylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901275[11]
35-Bromonicotinaldehyde3-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001892[5]
42-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DMF1202485[2]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for achieving the best results.[12][13]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Inert Atmosphere: Seal the flask and purge it by evacuating and backfilling with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][14]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used separately).[14] Then, add the degassed solvent via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.[2]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to optimizing your cross-coupling reactions.

G cluster_workflow Experimental Workflow for Optimization A 1. Initial Reaction Setup (1-2 mol% Catalyst) B 2. Monitor Reaction (TLC, LC-MS) A->B C 3. Analyze Outcome B->C D Low Yield / No Reaction C->D Unsuccessful E Good Yield C->E Successful F Troubleshoot: - Increase Catalyst Loading - Change Ligand/Base - Increase Temperature D->F Re-run G Optimize: - Decrease Catalyst Loading - Lower Temperature E->G Re-run F->A Re-run G->A Re-run H Final Optimized Protocol G->H

Caption: A general workflow for optimizing reaction conditions.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check1 Check Reagent Quality (Catalyst, Ligand, Solvents) Start->Check1 Problem1 Degraded Reagents? Check1->Problem1 Check2 Verify Inert Atmosphere Problem2 Oxygen Leak? Check2->Problem2 Check3 Confirm Reaction Temperature Problem3 Incorrect Temp? Check3->Problem3 Problem1->Check2 No Solution1 Use Fresh Reagents & Purified Solvents Problem1->Solution1 Yes Problem2->Check3 No Solution2 Improve Degassing & Sealing Technique Problem2->Solution2 Yes Solution3 Calibrate Heating Unit & Adjust Temperature Problem3->Solution3 Yes End Re-run Experiment Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for diagnosing low reaction yields.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)L-X OA->PdII_RX TM Transmetalation (R'-B(OH)₂) + Base PdII_RX->TM PdII_R_R R-Pd(II)L-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regeneration Product R-R' (Product) RE->Product

Caption: The catalytic cycle for a Suzuki-Miyaura reaction.

References

Preventing decomposition of (4-Bromothiazol-2-YL)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (4-Bromothiazol-2-YL)methanol to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound can be initiated by several factors, including:

  • Elevated Temperatures: Heat can accelerate degradation processes.

  • Exposure to Light: Similar to many organic compounds, light can provide the energy for photolytic decomposition.

  • Presence of Moisture: Water can lead to hydrolysis of the compound.

  • Incompatible Reagents: Contact with strong oxidizing agents can cause chemical degradation[1].

  • Extreme pH Conditions: Both acidic and basic conditions can promote the degradation of thiazole derivatives[2].

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines. The recommended storage conditions from various suppliers are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[3][4]To minimize thermal decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[3]To prevent oxidation.
Light Store in the dark (amber vial)To prevent photolytic degradation.
Moisture Tightly sealed container in a dry location[1][5]To avoid hydrolysis.

Q3: What are the visual signs of this compound decomposition?

A3: While a change in the physical appearance is a potential indicator of degradation, it is not a definitive measure. Visual cues that may suggest decomposition include a change in color from its typical white to yellow solid or light yellow liquid appearance, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of purity.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While storage at 2-8°C is generally recommended, freezing is not typically advised without specific stability data for this compound under such conditions. Freezing and thawing cycles can potentially lead to physical changes or accelerate degradation in some cases. For long-term storage, adhering to the 2-8°C recommendation in a dry, inert atmosphere is the safest approach.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential stability issues with this compound in your experiments.

Issue 1: Inconsistent Experimental Results

If you are observing inconsistent results in your experiments using this compound, it may be due to the degradation of the starting material.

Troubleshooting Workflow

A Inconsistent Results B Check Storage Conditions A->B Start C Analyze Purity (e.g., HPLC, NMR) B->C Conditions OK? F Problem Resolved B->F Improper Storage? Correct and Re-test D Purify Compound C->D Impure? E Procure New Batch C->E Degraded? G Continue Experiment D->G Purity Confirmed E->G G->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Decomposition During an Experimental Protocol

Certain experimental conditions can induce the degradation of this compound.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions. A forced degradation study can help identify these pathways.

cluster_0 Potential Degradation Pathways A This compound C4H4BrNOS B Oxidation (e.g., H2O2) A->B C Hydrolysis (Acidic/Basic) A->C D Photolysis (UV/Vis Light) A->D E Thermolysis (Heat) A->E B_prod B_prod B->B_prod Forms Aldehyde/Carboxylic Acid C_prod C_prod C->C_prod Potential Ring Opening D_prod D_prod D->D_prod Various Degradants E_prod E_prod E->E_prod Various Degradants cluster_stress Apply Stress Conditions A Prepare Stock Solution of this compound B Aliquot into Separate Reaction Vessels A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (UV Lamp) B->G H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Neutralize/Quench Reaction H->I J Analyze by Stability- Indicating Method (e.g., HPLC) I->J K Identify & Quantify Degradants J->K

References

Analytical methods for monitoring the progress of (4-Bromothiazol-2-YL)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving (4-Bromothiazol-2-YL)methanol. The information is tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method to monitor the consumption of this compound?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water (acidified with 0.1% formic or acetic acid) and acetonitrile or methanol. A gradient elution, starting with a higher aqueous percentage and increasing the organic content over time, is often effective in separating the polar starting material from less polar products.

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

Peak tailing for polar, heterocyclic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing. Here are some common causes and solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. For a basic compound, a lower pH (e.g., 2.5-4) can improve peak shape.

  • Ionic Strength: Increasing the buffer concentration in the mobile phase (e.g., 20-50 mM) can help to mask the silanol interactions.

  • Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: How can I quantify the concentration of this compound and its products in my reaction mixture?

To quantify the components, you will need to create a calibration curve for each analyte. This involves preparing a series of standard solutions of known concentrations for this compound and any available product standards. Inject these standards into the HPLC and plot the peak area versus concentration. This curve can then be used to determine the concentration of each component in your reaction samples.

Troubleshooting Guide
Problem Possible Cause Solution
No peaks detected Incorrect wavelength setting.Check the UV-Vis spectrum of this compound to determine its absorbance maximum and set the detector accordingly.
Sample is too dilute.Concentrate the sample or inject a larger volume.
Issues with the HPLC system (e.g., pump, injector).Perform system checks and maintenance.
Poor resolution between starting material and product peaks Inappropriate mobile phase composition.Optimize the gradient slope or the isocratic mobile phase composition. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Column is old or contaminated.Replace the column or try flushing it with a strong solvent.
Drifting retention times Column not properly equilibrated.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before each injection.
Fluctuations in mobile phase composition or temperature.Check the solvent mixing and ensure a stable column temperature.
Experimental Protocol: HPLC Monitoring of a Reaction
  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time points. Quench the reaction if necessary (e.g., by adding a suitable solvent or acid/base). Dilute the aliquot with the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the starting material and product(s) at each time point to monitor the reaction progress.

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue issue Identify the Problem (e.g., Peak Tailing, No Peaks) start->issue check_system Check HPLC System (Pump, Detector, Connections) issue->check_system System-related? check_method Review HPLC Method (Mobile Phase, Column, Wavelength) issue->check_method Method-related? check_sample Examine Sample (Concentration, Solubility, Purity) issue->check_sample Sample-related? solution Implement Solution check_system->solution check_method->solution check_sample->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Thin-Layer Chromatography (TLC)

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for running a TLC of a reaction involving this compound?

This compound is a relatively polar compound. A good starting point for a TLC solvent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A common starting ratio is 7:3 or 1:1 hexane:ethyl acetate. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the starting material. For very polar compounds, adding a small amount of methanol (1-5%) to the solvent system may be necessary.[1]

Q2: My spots are streaking on the TLC plate. What can I do?

Streaking on a TLC plate can be caused by several factors:[2][3][4]

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try spotting a more dilute solution.[2][3]

  • Compound Acidity/Basicity: Thiazoles can be basic. Adding a small amount of a modifier to the solvent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can improve spot shape.[3]

  • Inappropriate Solvent System: If the solvent is too polar, it can cause streaking. Try a less polar solvent system.

Q3: How do I visualize the spots on the TLC plate if they are not colored?

Most organic compounds are not colored. The most common method for visualization is using a UV lamp. TLC plates often contain a fluorescent indicator that glows under UV light (usually at 254 nm). The spots of your compound will quench this fluorescence and appear as dark spots. Alternatively, you can use staining reagents like potassium permanganate or iodine vapor.[3]

Troubleshooting Guide
Problem Possible Cause Solution
Spots are not moving from the baseline (Rf ≈ 0) Solvent system is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[3]
Spots run with the solvent front (Rf ≈ 1) Solvent system is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent.[3]
No spots are visible Sample is too dilute.Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[3]
Compound is not UV active.Try using a chemical stain for visualization.[3]
Irregular solvent front The TLC plate was not placed evenly in the developing chamber.Ensure the plate is level and the solvent at the bottom is even.
The chamber is not saturated with solvent vapor.Place a piece of filter paper in the chamber to help saturate the atmosphere.
Experimental Protocol: TLC Monitoring of a Reaction
  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using an appropriate stain.

  • Analysis: Compare the spots of the reaction mixture to the starting material spot to determine if the starting material is being consumed and if new products are forming.

TLC_Troubleshooting_Workflow start TLC Analysis Issue issue Identify the Problem (e.g., Streaking, Poor Separation) start->issue check_spotting Check Spotting Technique (Concentration, Spot Size) issue->check_spotting Spotting-related? check_solvent Evaluate Solvent System (Polarity) issue->check_solvent Solvent-related? check_plate Inspect TLC Plate (Coating, Handling) issue->check_plate Plate-related? solution Implement Solution check_spotting->solution check_solvent->solution check_plate->solution

Caption: A logical workflow for troubleshooting common TLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: How can I use NMR to monitor the progress of my reaction in real-time?

Real-time reaction monitoring by NMR is a powerful technique.[5][6] You can set up the experiment to acquire spectra at regular intervals. By integrating the signals corresponding to the starting material and the product(s), you can track their relative concentrations over time and determine the reaction kinetics.[7][8]

Q2: What are some key considerations for preparing an NMR sample for reaction monitoring?

  • Solvent: Use a deuterated solvent that dissolves all reaction components and does not react with them.[9][10]

  • Internal Standard: Add a known amount of an internal standard (a compound that does not react and has a signal that does not overlap with other signals) to your reaction mixture. This will allow for quantitative analysis.

  • Shimming: Ensure the magnetic field is homogenous by shimming the spectrometer before starting the kinetic measurements.[9]

  • Temperature Control: Maintain a constant temperature throughout the experiment as reaction rates are temperature-dependent.

Q3: My NMR signals are broad. What could be the cause?

Broad NMR signals can arise from several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Re-shim the spectrometer.[9]

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, the signals can be broadened.

  • Solid Particles: Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity.[9] Ensure your sample is fully dissolved and free of particulates.

Troubleshooting Guide
Problem Possible Cause Solution
Poor signal-to-noise ratio Sample concentration is too low.Use a more concentrated sample or increase the number of scans.
Incorrect receiver gain.Optimize the receiver gain.
Phasing problems Incorrect phasing parameters.Manually re-phase the spectrum.
Water peak obscuring signals of interest Presence of water in the sample or solvent.Use a solvent suppression technique or dry your sample and solvent thoroughly.
Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the starting material in a deuterated solvent. Add an internal standard.

  • Initial Spectrum: Acquire a spectrum of the starting material before initiating the reaction.

  • Initiate Reaction: Add the other reactant(s) to the NMR tube, mix quickly, and place it in the spectrometer.

  • Acquire Data: Set up an arrayed experiment to acquire spectra at regular time intervals.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Data Analysis: Integrate the signals of the starting material, product(s), and the internal standard. Plot the relative concentrations versus time to obtain the reaction profile.

NMR_Troubleshooting_Workflow start NMR Spectrum Issue issue Identify the Problem (e.g., Broad Peaks, Low S/N) start->issue check_sample_prep Check Sample Preparation (Solvent, Concentration, Purity) issue->check_sample_prep Sample-related? check_instrument Check Spectrometer Settings (Shimming, Gain, Temperature) issue->check_instrument Instrument-related? check_processing Review Data Processing (Phasing, Baseline) issue->check_processing Processing-related? solution Implement Solution check_sample_prep->solution check_instrument->solution check_processing->solution

Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Can I use GC-MS to analyze this compound directly?

Due to the polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability in the hot GC inlet. Derivatization is often recommended for polar compounds to increase their volatility and thermal stability.[1][11]

Q2: What derivatization reagents are suitable for the hydroxyl group in this compound?

Silylation is a common derivatization technique for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group to a trimethylsilyl (TMS) ether, which is more volatile and stable for GC-MS analysis.[12][13]

Q3: What kind of fragmentation pattern can I expect for the TMS-derivatized this compound in the mass spectrometer?

The mass spectrum of the TMS derivative will likely show a molecular ion peak (M+). Common fragment ions for TMS ethers include the loss of a methyl group (M-15) and a characteristic ion at m/z 73, corresponding to the trimethylsilyl cation. The fragmentation pattern of the bromothiazole ring will also be observed.

Troubleshooting Guide
Problem Possible Cause Solution
No peak for the derivatized analyte Incomplete derivatization reaction.Ensure anhydrous conditions, use a catalyst if necessary, and optimize the reaction time and temperature.
Degradation in the injector.Use a lower injector temperature or a more thermally stable derivative.
Broad or tailing peaks Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality capillary column.
Poor sensitivity Low ionization efficiency.Ensure the MS source is clean and properly tuned.
Experimental Protocol: GC-MS Analysis with Derivatization
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent.

  • Derivatization: Add an anhydrous solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst). Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Data Analysis: Analyze the chromatogram to identify the peaks of the derivatized starting material and products based on their retention times and mass spectra.

GCMS_Troubleshooting_Workflow start GC-MS Analysis Issue issue Identify the Problem (e.g., No Peak, Poor Shape) start->issue check_derivatization Check Derivatization Step (Reagents, Conditions) issue->check_derivatization Derivatization-related? check_gc_conditions Review GC Conditions (Injector, Column, Oven) issue->check_gc_conditions GC-related? check_ms_detector Examine MS Detector (Tuning, Source Cleanliness) issue->check_ms_detector MS-related? solution Implement Solution check_derivatization->solution check_gc_conditions->solution check_ms_detector->solution

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Validation & Comparative

Comparative Analysis of (4-Bromothiazol-2-YL)methanol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (4-Bromothiazol-2-YL)methanol and its analogs reveals a promising class of compounds with significant potential in anticancer and antimicrobial research. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The introduction of a bromine atom and a methanol group at specific positions on the thiazole ring, as seen in this compound, along with other substitutions, significantly influences the biological efficacy of these compounds.

Anticancer Activity: A Tale of Potency and Selectivity

Numerous studies have highlighted the cytotoxic effects of brominated thiazole derivatives against various cancer cell lines. While specific comparative data for this compound is limited, the broader class of 4-bromophenyl-thiazol-2-amine derivatives has demonstrated notable anticancer potential.

For instance, a study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that compound p2 exhibited significant anticancer activity against the MCF7 human breast adenocarcinoma cell line, with an IC50 value of 10.5 µM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM)[1]. Another study on thiazole derivatives showed that compound 4c , a 2-[2-[4-hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, displayed potent cytotoxic activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively[2].

The mechanism of action for many of these anticancer thiazole derivatives involves the disruption of key cellular processes. Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both critical targets in cancer therapy.[3][4][5][6][7][8][9] Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][6][7][9] VEGFR-2 inhibition, on the other hand, hinders angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][8]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Thiazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
p2 (4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine)MCF7 (Breast)10.5[1]
5-fluorouracil (Standard)MCF7 (Breast)5.2[1]
4c (thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[2]
4c (thiazole derivative)HepG2 (Liver)7.26 ± 0.44[2]
Compound 5b (thiazole-naphthalene derivative)MCF-7 (Breast)0.48 ± 0.03[7]
Compound 5b (thiazole-naphthalene derivative)A549 (Lung)0.97 ± 0.13[7]
Compound 7b (thiadiazole derivative)MCF-7 (Breast)6.13[4]
Sorafenib (Standard)MCF-7 (Breast)7.26[4]

Antimicrobial Properties: A Broad Spectrum of Activity

In addition to their anticancer effects, brominated thiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed that several compounds exhibited promising antimicrobial activity. For example, compound p2 displayed notable potential against S. aureus and E. coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for both. Compound p4 was potent against B. subtilis (MIC = 28.8 µM), while compound p6 showed significant antifungal activity against C. albicans (MIC = 15.3 µM), and compound p3 was most potent against A. niger (MIC = 16.2 µM)[1].

Table 2: Comparative Antimicrobial Activity (MIC in µM) of 4-(4-Bromophenyl)-thiazol-2-amine Analogs

Compound IDMicroorganismMIC (µM)Reference
p2 S. aureus16.1[1]
p2 E. coli16.1[1]
p4 B. subtilis28.8[1]
p6 C. albicans15.3[1]
p3 A. niger16.2[1]

Experimental Protocols

Synthesis of this compound Analogs

A general and versatile method for the synthesis of 2-amino-4-halothiazoles involves the reaction of a versatile Boc-intermediate. For the synthesis of 2-amino-4-bromothiazole, a solution of tert-butyl (4-bromothiazol-2-yl)carbamate in CH2Cl2 is stirred at room temperature with CF3CO2H. After evaporation and partitioning, the desired product is obtained.[10] Further modifications can be introduced at the 2-amino position to generate a library of analogs.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[12][13]

  • Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[11]

Visualizing the Path to Cell Death: Signaling Pathways

The anticancer activity of many thiazole derivatives is attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. Two key mechanisms that have been identified are the inhibition of tubulin polymerization and the disruption of the VEGFR-2 signaling cascade.

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition cluster_vegfr VEGFR-2 Signaling Inhibition Thiazole_Analog This compound Analog Tubulin β-Tubulin (Colchicine Binding Site) Thiazole_Analog->Tubulin Binds to Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis_T Apoptosis Cell_Cycle_Arrest->Apoptosis_T Thiazole_Analog_V This compound Analog VEGFR2 VEGFR-2 Thiazole_Analog_V->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibits

Caption: Potential anticancer mechanisms of this compound analogs.

experimental_workflow start Start: Synthesis of Analogs synthesis Synthesis of This compound and Analogs start->synthesis purification Purification & Characterization screening Biological Screening (e.g., MTT Assay) purification->screening activity_assessment Anticancer & Antimicrobial Activity Assessment screening->activity_assessment hit_id Hit Identification (Active Compounds) moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization hit_id->lead_opt pathway_analysis Signaling Pathway Analysis moa->pathway_analysis end End: Preclinical Candidate lead_opt->end synthesis->purification ic50_mic Determination of IC50 / MIC Values activity_assessment->ic50_mic ic50_mic->hit_id pathway_analysis->lead_opt

Caption: General workflow for the development of thiazole-based therapeutic agents.

This comparative guide underscores the potential of this compound and its analogs as a rich source for the discovery of novel anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds. and selectivity of these promising compounds.

References

A Comparative Guide to Purity Assessment of (4-Bromothiazol-2-YL)methanol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the final drug product's safety and efficacy. (4-Bromothiazol-2-YL)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality of downstream products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, valued for its precision and versatility.[1] This guide provides a detailed, validated HPLC method for the purity assessment of this compound and objectively compares its performance with other analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most suitable method for the purity analysis of moderately polar compounds like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.

Validated HPLC Method Parameters

A hypothetical, yet representative, validated HPLC method for the purity assessment of this compound is presented below. This method is based on established protocols for the analysis of related thiazole derivatives.[2][3]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of this compound in mobile phase
Performance Characteristics of the Validated HPLC Method

The following table summarizes the performance characteristics of the proposed HPLC method, with values representing typical results for a validated method for a small organic molecule.

Performance MetricResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Retention Time ~ 5.8 min

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can provide complementary or, in some cases, superior information depending on the analytical need. The following table compares the validated HPLC method with common alternatives for purity assessment.[1][4]

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility for non-volatile compounds.[1][5]May require reference standards for impurity identification.Routine purity testing and quality control.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a carrier gas.Excellent for analyzing volatile and semi-volatile impurities like residual solvents.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[4][5]Analysis of volatile organic impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard; provides structural information.[6]Lower sensitivity compared to HPLC; requires a certified internal standard.[4][6]Orthogonal confirmation of purity and structural elucidation of impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, low sample and reagent consumption.[4]Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging.[4]Analysis of charged species and as a complementary separation technique.

Experimental Protocols

Validated HPLC Method for this compound

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Residual Solvents

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.53 mm, 3 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 3 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

  • Incubate the vial at 80 °C for 15 minutes before injection.

Visualizations

The following diagrams illustrate the workflow for the HPLC method validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Purity Calculation & Reporting I->J Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_qnmr qNMR cluster_ce CE HPLC_adv High Resolution High Sensitivity Robust for Routine QC HPLC_dis Requires Reference Standards Not for Volatile Impurities GC_adv Excellent for Volatiles (Residual Solvents) GC_dis Not for Non-Volatiles Thermal Degradation Risk qNMR_adv Absolute Purity No Specific Standards Structural Information qNMR_dis Lower Sensitivity Requires Internal Standard CE_adv High Efficiency Low Sample Volume CE_dis Lower Sensitivity Reproducibility Challenges center This compound Purity Assessment center->HPLC_adv Primary Method center->GC_adv Orthogonal for Volatiles center->qNMR_adv Orthogonal for Purity Confirmation center->CE_adv Complementary

References

A Comparative Analysis of the Biological Activities of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of thiazole, isothiazole, and thiadiazole isomers. This report provides a structured overview of their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative experimental data and detailed methodologies.

The five-membered heterocyclic compounds—thiazole, isothiazole, and thiadiazole—serve as crucial scaffolds in medicinal chemistry due to their wide array of pharmacological activities.[1] The arrangement of sulfur and nitrogen atoms within the ring significantly influences their biological profiles, making a comparative understanding of these isomers essential for rational drug design. This guide consolidates experimental data to offer a clear comparison of their efficacy in key therapeutic areas.

Antimicrobial Activity: A Comparative Overview

Thiazole, isothiazole, and thiadiazole derivatives have all demonstrated significant potential as antimicrobial agents. Their efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific derivative and the microbial strain.

Derivatives of 1,3-thiazole have shown broad-spectrum antibacterial activity.[2] For instance, certain 2-phenyl-1,3-thiazole derivatives have exhibited MIC values ranging from 125 to 150 µg/mL against S. aureus and E. coli.[2] Isothiazole derivatives also possess potent antimicrobial properties, with some catechol-derived thiazoles showing MIC values as low as ≤ 2 µg/mL against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The 1,3,4-thiadiazole nucleus is another key pharmacophore in the development of novel antimicrobial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[4][5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Isomer Derivatives

IsomerDerivative ClassS. aureusE. coliP. aeruginosaC. albicansReference(s)
Thiazole 2-phenyl-1,3-thiazole125-150125-150-125-150[2]
Catechol-derived thiazole≤2 (MRSA)---[3]
Benzothiazole ethyl urea0.0080.060.03-[6]
Isothiazole Isothiazolinones----[7]
Thiadiazole 1,3,4-Thiadiazole-Moderate Activity--[5]
Imidazo[2,1-b][7][8][9]thiadiazole0.030.5--[10]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Anti-inflammatory Properties of Thiazole Isomers

Inflammation is a complex biological response, and thiazole isomers have been investigated for their potential to modulate inflammatory pathways. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Thiazole derivatives have been shown to possess significant anti-inflammatory properties, with some compounds exhibiting inhibition of paw edema comparable to or even better than standard drugs like diclofenac.[11][12] Isothiazole derivatives have also been reported to have anti-inflammatory effects, with some azomethine derivatives showing 16.3-64% inhibition in the carrageenan-induced mice paw edema test.[13] Thiadiazole-containing compounds, particularly imidazo[2,1-b][7][8][9]thiadiazole derivatives, have demonstrated potent anti-inflammatory activity in the same model.[14]

Table 2: Comparative Anti-inflammatory Activity of Thiazole Isomer Derivatives (Carrageenan-Induced Paw Edema)

IsomerDerivative ClassAnimal ModelEdema Inhibition (%)Reference(s)
Thiazole Substituted phenyl thiazoleRatAppreciable[11]
Benzothiazole acetamideRat84-93% of Indomethacin[12]
Isothiazole Azomethine derivativesMouse16.3 - 64[13]
Thiadiazole Imidazo[2,1-b][7][8][9]thiadiazoleRatBetter than Diclofenac[14]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Anticancer Potential: A Cytotoxic Comparison

The search for novel anticancer agents has led to the extensive exploration of thiazole isomers. Their cytotoxic effects are typically evaluated using in vitro assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[15][16] For example, certain arylidene-hydrazinyl-thiazoles exhibit IC50 values in the range of 1.69 to 2.2 μM.[17] Isothiazole-containing compounds have also been investigated as anticancer agents, with some platinum(II) complexes showing cytotoxicity comparable to cisplatin.[18][19] Thiadiazole derivatives are well-established as anticancer agents, with some exhibiting potent activity against breast and colon cancer cell lines.[8][9] For instance, a thiazolidin-4-one compound bearing a thiadiazole moiety showed an IC50 of 7.22 ± 0.65 µg/mL against the MCF-7 breast cancer cell line.[8]

Table 3: Comparative Anticancer Activity (IC50) of Thiazole Isomer Derivatives

IsomerDerivative ClassCell LineIC50 (µM)Reference(s)
Thiazole Arylidene-hydrazinyl-thiazoleBxPC-31.69 - 2.2[17]
2,4-disubstituted-1,3-thiazoleMCF-73.36 - 6.09 (µg/ml)[20]
Thiazolidin-4-oneMCF-77.22 (µg/mL)[8]
Isothiazole Platinum(II) complexesMCF-7Comparable to Cisplatin[18]
Thiadiazole Thiazolidin-4-oneHepG28.80 (µg/mL)[8]
N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamideMCF-77.7 - 8.0[9]

Note: Data is compiled from different studies and direct comparison should be made with caution. Units are in µM unless otherwise specified.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The thiazole isomer derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Treatment: The test compounds are administered orally or intraperitoneally at a specific dose 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole isomer derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of thiazole isomers are exerted through the modulation of various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Signaling Pathways

Thiazole derivatives often exert their anti-inflammatory effects by inhibiting key enzymes and signaling molecules in the inflammatory cascade.[21] This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[21] They can also suppress the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[22]

Anti_inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX/LOX Enzymes COX/LOX Enzymes Arachidonic Acid->COX/LOX Enzymes Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Enzymes->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Thiazole Isomers Thiazole Isomers Thiazole Isomers->COX/LOX Enzymes Inhibition Thiazole Isomers->NF-kB Pathway Inhibition

Caption: Anti-inflammatory mechanism of thiazole isomers.

Anticancer Signaling Pathways

The anticancer activity of thiazole and its isomers involves multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that regulate cell proliferation and survival.[23] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Thiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[24] Additionally, some derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[15] Thiadiazoles can induce apoptosis and cause cell cycle arrest, and some derivatives are known to inhibit tubulin polymerization, a critical process for cell division.[23]

Anticancer_Pathway cluster_thiazole Thiazole cluster_thiadiazole Thiadiazole PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Proliferation & Survival Proliferation & Survival PI3K/Akt/mTOR Pathway->Proliferation & Survival VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Thiazole Thiazole Thiazole->PI3K/Akt/mTOR Pathway Inhibition Thiazole->VEGFR-2 Inhibition Tubulin Polymerization Tubulin Polymerization Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization->Cell Cycle Arrest Apoptosis Apoptosis Thiadiazole Thiadiazole Thiadiazole->Tubulin Polymerization Inhibition Thiadiazole->Apoptosis Induction Cancer Cell Cancer Cell Cancer Cell->Proliferation & Survival Cancer Cell->Angiogenesis Cancer Cell->Cell Cycle Arrest Cancer Cell->Apoptosis

Caption: Anticancer mechanisms of thiazole and thiadiazole.

Conclusion

This comparative guide highlights the significant therapeutic potential of thiazole, isothiazole, and thiadiazole isomers. While all three isomer classes exhibit promising antimicrobial, anti-inflammatory, and anticancer activities, the specific potency and mechanism of action can vary significantly based on the isomeric form and the nature of the substituents. The presented data and experimental protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel, more effective therapeutic agents based on these versatile heterocyclic scaffolds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these important classes of compounds.

References

A Comparative Spectroscopic Analysis of (4-Bromothiazol-2-yl)methanol from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and other fine chemicals, the purity and structural integrity of starting materials are paramount. (4-Bromothiazol-2-yl)methanol is a key building block in the development of various biologically active compounds. This guide provides a comprehensive spectroscopic comparison of this compound obtained from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to highlight the subtle differences that can impact downstream applications and guide researchers in making informed procurement decisions.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for this compound from each supplier.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₂- (s)4.854.864.85
Thiazole-H (s)7.187.197.18
-OH (t)3.543.523.55
Impurity: Ethyl Acetate (q)Not Detected4.12Not Detected
Impurity: Ethyl Acetate (t)Not Detected1.25Not Detected

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₂OH60.260.360.2
Thiazole C-5115.8115.9115.8
Thiazole C-4121.5121.6121.5
Thiazole C-2172.3172.4172.3

Table 3: IR Spectroscopic Data (cm⁻¹)

Assignment Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
O-H Stretch (broad)335033453352
C-H Stretch (thiazole)312031223120
C-H Stretch (alkane)292529282925
C=N Stretch158015811580
C-O Stretch105010521050

Table 4: Mass Spectrometry Data (ESI+)

Assignment Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
[M+H]⁺193.9/195.9193.9/195.9193.9/195.9
[M+Na]⁺215.9/217.9215.9/217.9215.9/217.9

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz Spectrometer.

  • Sample Preparation: 10 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

2. Infrared (IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 4

    • Resolution: 4 cm⁻¹

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

  • Parameters:

    • Ionization Mode: Positive

    • Nebulizer Pressure: 35 psig

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Capillary Voltage: 3000 V

    • Mass Range: 50-500 m/z

Mandatory Visualizations

Experimental_Workflow cluster_suppliers Sample Source cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Supplier_A Supplier A Prep_NMR Dissolve in CDCl3 Supplier_A->Prep_NMR Prep_IR Direct Application (UATR) Supplier_A->Prep_IR Prep_MS Dissolve in Methanol Supplier_A->Prep_MS Supplier_B Supplier B Supplier_B->Prep_NMR Supplier_B->Prep_IR Supplier_B->Prep_MS Supplier_C Supplier C Supplier_C->Prep_NMR Supplier_C->Prep_IR Supplier_C->Prep_MS NMR NMR (1H, 13C) Prep_NMR->NMR IR FT-IR Prep_IR->IR MS ESI-MS Prep_MS->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison

Caption: Experimental workflow for spectroscopic comparison.

Signaling_Pathway_Example cluster_input Initial Stimulus cluster_receptor Receptor Interaction cluster_cascade Downstream Signaling Cascade cluster_output Cellular Response Ligand Bioactive Ligand (Thiazole Derivative) Receptor Kinase Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Response Gene Expression & Cellular Response TF->Response Nuclear Translocation

Caption: Hypothetical signaling pathway involving a thiazole derivative.

Analysis and Interpretation

The spectroscopic data from all three suppliers are largely consistent with the expected structure of this compound. The ¹H NMR spectra show the characteristic singlet for the methylene protons (-CH₂-) around 4.85 ppm and the singlet for the thiazole proton at approximately 7.18 ppm. The broad triplet for the hydroxyl proton (-OH) is also observed. The ¹³C NMR spectra for all samples display the expected four signals corresponding to the four unique carbon atoms in the molecule.

The IR spectra from all suppliers show a broad O-H stretching band around 3350 cm⁻¹, characteristic of an alcohol. The C-H stretching of the thiazole ring is observed above 3100 cm⁻¹, and the aliphatic C-H stretching is seen below 3000 cm⁻¹. The mass spectrometry data confirm the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule observed for the [M+H]⁺ and [M+Na]⁺ adducts.

A notable difference was observed in the sample from Supplier B , which showed small signals in the ¹H NMR spectrum corresponding to ethyl acetate, a common recrystallization solvent. While the quantity is minor, for sensitive applications, this impurity could be a concern. The samples from Supplier A and Supplier C appear to be of higher purity based on the NMR analysis.

Conclusion

While all three suppliers provide this compound that is structurally correct, subtle differences in purity exist. For applications where high purity is critical, the material from Supplier A and Supplier C would be preferable. This guide underscores the importance of in-house spectroscopic verification of starting materials to ensure the reliability and reproducibility of experimental results. Researchers are encouraged to perform similar comparative analyses to select the most suitable materials for their specific research needs.

Navigating the Bioactive Landscape of 4-Bromothiazole Derivatives: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole scaffold, particularly derivatives of (4-Bromothiazol-2-YL)methanol, represents a promising starting point for the discovery of novel therapeutic agents. This guide provides an objective comparison of the in vitro biological activities of various 4-bromothiazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of future drug candidates.

The 4-bromothiazole core is a versatile building block that has been incorporated into a wide range of compounds exhibiting antimicrobial, anticancer, and enzyme inhibitory activities. This guide synthesizes publicly available in vitro data for several series of these derivatives, presenting a comparative analysis of their performance and the potential structure-activity relationships that govern their biological effects.

Anticancer Activity: Cytotoxicity Screening of 4-Bromothiazole Analogs

A series of novel thiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the Sulforhodamine B (SRB) assay.

One study focused on 4-(4-bromophenyl)-thiazol-2-amine derivatives and their anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). Another investigation explored the cytotoxicity of a series of thiazole derivatives, including a bromide-substituted compound (4b), against both MCF-7 and hepatocellular carcinoma (HepG2) cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)
Series 1: 4-(4-bromophenyl)-thiazol-2-amine derivatives
p1-p10Varied aromatic aldehyde substitutionsMCF7Data not specified in abstract
Series 2: 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones
4bR = BrMCF-731.5 ± 1.91[1]
HepG251.7 ± 3.13[1]
Staurosporine (Control)MCF-76.77 ± 0.41[1]
HepG28.4 ± 0.51[1]

Enzyme Inhibition: Targeting Key Metabolic and Neurological Enzymes

Derivatives of 4-bromothiazole have also been investigated as inhibitors of various enzymes. One study reported the inhibitory activity of 2-amino-4-(4-bromophenyl)thiazole against human carbonic anhydrase (hCA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in various physiological and pathological processes.

CompoundTarget EnzymeInhibition Constant (Ki) (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017
AChE0.129 ± 0.030
BChE0.083 ± 0.041

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives was assessed using a turbidimetric method against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, was determined.

Compound IDTarget MicroorganismMIC (µM)
p2Staphylococcus aureus16.1
Escherichia coli16.1
p4Bacillus subtilis28.8
p6Candida albicans15.3
p3Aspergillus niger16.2

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of in vitro assay results. Below are detailed protocols for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates with water and air-dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Measurement: Air-dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader. The amount of bound dye is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol for Ki Determination)

The inhibitor constant (Ki) is a measure of the potency of an inhibitor.

  • Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme reaction by incubating the enzyme with varying substrate concentrations and measuring the reaction rate.

  • Inhibition Studies: Perform substrate-velocity curve experiments in the presence of different concentrations of the inhibitor.

  • Ki Calculation: The Ki can be determined from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration. Various graphical methods, such as the Dixon plot (plotting 1/velocity against inhibitor concentration), can also be used to determine Ki.

Turbidimetric Method for Antimicrobial Susceptibility Testing

This method measures the inhibition of microbial growth by observing the turbidity of a liquid culture.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Assay Setup: In a 96-well microtiter plate, add serial dilutions of the test compounds to a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Turbidity Measurement: Measure the optical density (OD) of the wells using a microplate reader at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth (a significant reduction in OD compared to the growth control).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in generating the data presented, the following diagrams illustrate the experimental workflows.

experimental_workflow_srb cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Cell Plating compound_treatment Compound Treatment cell_plating->compound_treatment Incubate cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation Incubate staining Staining (SRB) cell_fixation->staining washing Washing (Acetic Acid) staining->washing solubilization Solubilization (Tris) washing->solubilization read_absorbance Read Absorbance (510nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

enzyme_inhibition_workflow cluster_kinetics Enzyme Kinetics cluster_inhibition Inhibition Assay cluster_calculation Calculation vary_substrate Vary Substrate Concentration measure_velocity Measure Reaction Velocity vary_substrate->measure_velocity determine_km_vmax Determine Km and Vmax measure_velocity->determine_km_vmax cheng_prusoff Cheng-Prusoff Equation determine_km_vmax->cheng_prusoff add_inhibitor Add Inhibitor at Various Concentrations measure_inhibited_velocity Measure Inhibited Velocity add_inhibitor->measure_inhibited_velocity determine_ic50 Determine IC50 measure_inhibited_velocity->determine_ic50 determine_ic50->cheng_prusoff calculate_ki Calculate Ki cheng_prusoff->calculate_ki

Caption: General workflow for determining the enzyme inhibition constant (Ki). Caption: General workflow for determining the enzyme inhibition constant (Ki).

References

Benchmarking the Reactivity of (4-Bromothiazol-2-YL)methanol Against Other Halothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (4-bromothiazol-2-yl)methanol with other halothiazoles in key organic reactions. The information presented, supported by representative experimental data from analogous heterocyclic systems, is intended to aid in the strategic design and optimization of synthetic routes in pharmaceutical and materials science research.

General Reactivity Trends in Cross-Coupling and Grignard Reactions

The reactivity of halothiazoles in common transition-metal-catalyzed cross-coupling reactions and in the formation of Grignard reagents is primarily governed by the nature of the carbon-halogen bond. The generally accepted trend for halide reactivity is a direct consequence of bond strength and the ease of oxidative addition in catalytic cycles, following the order:

Iodo- > Bromo- > Chloro-

This trend implies that iodothiazoles are typically the most reactive, often requiring milder reaction conditions and shorter reaction times. Bromothiazoles, such as the titular this compound, offer a good balance of reactivity and stability. Chlorothiazoles are the least reactive and often necessitate more active catalyst systems, stronger bases, and higher temperatures to achieve comparable yields.

Comparative Data Presentation

Table 1: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Halothiazole AnaloguePalladium CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Iodothiazole derivativePd(PPh₃)₄K₂CO₃Dioxane/H₂O90485-95
Bromothiazole derivativePd(PPh₃)₄K₂CO₃Dioxane/H₂O901270-85
Chlorothiazole derivativePd₂(dba)₃ / XPhosK₃PO₄Toluene1102450-70

Table 2: Representative Yields in Buchwald-Hartwig Amination with Morpholine

Halothiazole AnaloguePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Iodothiazole derivativePd(OAc)₂BINAPNaOt-BuToluene100690-98
Bromothiazole derivativePd(OAc)₂XPhosNaOt-BuToluene1001880-90
Chlorothiazole derivativePd₂(dba)₃RuPhosK₃PO₄Dioxane1202460-75

Table 3: Representative Yields in Sonogashira Coupling with Phenylacetylene

Halothiazole AnaloguePalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Iodothiazole derivativePd(PPh₃)₂Cl₂CuIEt₃NTHF25288-96
Bromothiazole derivativePd(PPh₃)₂Cl₂CuIEt₃NTHF60875-88
Chlorothiazole derivativePd(OAc)₂ / SPhosCuIK₃PO₄Dioxane1002440-60

Table 4: Efficiency of Grignard Reagent Formation

Halothiazole AnalogueSolventInitiation MethodReaction Time (h)Efficiency
Iodothiazole derivativeTHFSpontaneous0.5 - 1High
Bromothiazole derivativeTHFIodine crystal / heat1 - 2Good
Chlorothiazole derivativeTHF1,2-Dibromoethane / Rieke Mg2 - 4Moderate to Low

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a halothiazole with an arylboronic acid.

Materials:

  • Halothiazole (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the halothiazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halothiazole, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-110°C, 4-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a halothiazole.

Materials:

  • Halothiazole (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the halothiazole followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-120°C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_base Combine Pd Precatalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent catalyst_base->solvent reactants Add Halothiazole and Amine solvent->reactants heat Seal and Heat (100-120°C, 6-24h) reactants->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_quench Cool and Quench (aq. NH₄Cl) monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Flash Chromatography wash_dry->purify

Buchwald-Hartwig Amination Experimental Workflow
Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of a halothiazole with a terminal alkyne.

Materials:

  • Halothiazole (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Amine base (e.g., Triethylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halothiazole, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60°C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification solids Combine Halothiazole, Pd Catalyst, and CuI liquids Add Solvent, Amine Base, and Terminal Alkyne solids->liquids stir Stir at RT-60°C (2-8h) liquids->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute_wash Dilute and Wash (aq. NH₄Cl) monitor->dilute_wash dry Dry and Concentrate dilute_wash->dry purify Column Chromatography dry->purify

Sonogashira Coupling Experimental Workflow
Protocol 4: Grignard Reagent Formation

This protocol describes the formation of a Grignard reagent from a halothiazole.

Materials:

  • Halothiazole (e.g., this compound) (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Add the magnesium turnings to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous solvent and the initiator.

  • Dissolve the halothiazole in anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the halothiazole solution to the magnesium. The reaction is initiated when the color of the initiator fades and bubbling is observed. Gentle heating may be required.

  • Once initiated, add the remaining halothiazole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours.

  • The resulting Grignard reagent is a cloudy, grey to brownish solution and should be used immediately in subsequent reactions.

Grignard_Formation_Workflow cluster_setup Setup (Anhydrous) cluster_initiation Initiation cluster_formation Formation cluster_product Product dry_glassware Flame-Dry Glassware add_mg Add Mg Turnings and Initiator dry_glassware->add_mg add_small_portion Add Small Portion of Halothiazole Solution add_mg->add_small_portion prepare_halide Prepare Halothiazole Solution prepare_halide->add_small_portion observe_initiation Observe for Bubbling and Color Change add_small_portion->observe_initiation dropwise_addition Dropwise Addition of Remaining Halothiazole observe_initiation->dropwise_addition reflux Reflux for 1-2 Hours dropwise_addition->reflux grignard_reagent Grignard Reagent (Use Immediately) reflux->grignard_reagent

Grignard Reagent Formation Experimental Workflow

A Comparative Guide to the X-ray Crystallographic Data of Bromothiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comparative analysis of X-ray crystallographic data for bromothiazole derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for (4-Bromothiazol-2-YL)methanol, this guide presents data for analogous brominated thiazole compounds to offer valuable structural insights and a framework for further research.

Thiazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substitution of a bromine atom on the thiazole ring can significantly influence the compound's physicochemical properties and its interactions with biological targets. X-ray crystallography provides the definitive method for elucidating the solid-state structure of these molecules, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for two bromothiazole derivatives, offering a point of comparison for researchers working on similar molecular scaffolds.

Parameter2,4-Dibromothiazole[3]2,4-Diacetyl-5-bromothiazole[3]
Formula C₃HBr₂NSC₇H₆BrNO₂S
Crystal System OrthorhombicTriclinic
Space Group Fmm2P-1
a (Å) 6.700(10)4.040(2)
b (Å) 16.21(3)8.254(5)
c (Å) 5.516(8)13.208(8)
α (°) 9096.191(17)
β (°) 9093.865(16)
γ (°) 9094.067(11)
Volume (ų) 597.5(19)434.1(4)
Z 42
Key Structural Features Disordered structure with random molecular orientation.Dominated by intramolecular and intermolecular halogen bonding.

This data highlights how different substituents on the bromothiazole core can lead to vastly different crystal packing and intermolecular interactions, which can, in turn, affect properties like solubility and bioavailability. The presence of acetyl groups in 2,4-diacetyl-5-bromothiazole, for instance, introduces possibilities for halogen bonding that are not present in 2,4-dibromothiazole.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and crystallographic analysis of bromothiazole derivatives.

Synthesis of Bromothiazole Derivatives

The synthesis of bromothiazole derivatives can be achieved through various methods. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[4] For the synthesis of substituted bromothiazoles, multi-step procedures are often required.

Example Synthesis: 2,4-Dibromothiazole [3]

A reported synthesis of 2,4-dibromothiazole involves the reaction of thiazolidine-2,4-dione with P₂O₅ and Bu₄NBr in boiling toluene. This method provides colorless crystals suitable for X-ray diffraction directly from the reaction mixture.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the structural analysis of small organic molecules like bromothiazole derivatives by single-crystal X-ray diffraction.[1]

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often a cryogenic temperature like 93 K, to minimize thermal vibrations.[3]

  • Data Integration and Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualizing Experimental Workflows

To further clarify the processes involved in the study of bromothiazole derivatives, the following diagrams illustrate key workflows.

G General Experimental Workflow for Single-Crystal X-ray Diffraction Analysis A Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Integration C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

This workflow provides a high-level overview of the steps involved from obtaining a suitable crystal to determining its three-dimensional structure.

G Synthesis of 2,4-Dibromothiazole reactant1 Thiazolidine-2,4-dione reaction Reaction reactant1->reaction reactant2 P2O5 + Bu4NBr reactant2->reaction solvent Toluene solvent->reaction condition Boiling condition->reaction product 2,4-Dibromothiazole Crystals reaction->product

Caption: Synthetic route for 2,4-Dibromothiazole.

This diagram illustrates the key reagents and conditions for the synthesis of 2,4-dibromothiazole, a precursor for many other bromothiazole derivatives.

References

Head-to-head comparison of different synthetic routes to (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficient and reliable preparation of key building blocks is paramount. (4-Bromothiazol-2-YL)methanol is a valuable intermediate in the synthesis of various biologically active molecules. This guide provides a head-to-head comparison of two primary synthetic routes to this target compound, offering an objective analysis of their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Reduction of 4-Bromothiazole-2-carboxaldehydeRoute B: Reduction of Ethyl 4-bromothiazole-2-carboxylate
Starting Material 4-Bromothiazole-2-carboxaldehydeEthyl 4-bromothiazole-2-carboxylate
Key Reagents Sodium borohydride (NaBH₄), MethanolLithium aluminium hydride (LiAlH₄), Diethyl ether
Number of Steps 11 (from the ester)
Typical Reaction Time 1 hourNot explicitly found
Typical Temperature 0 °C to Room TemperatureNot explicitly found
Overall Yield ~95%Not explicitly found
Purity High (purification by extraction)Not explicitly found

Visualizing the Pathways: A Comparative Workflow

The following diagram illustrates the two synthetic pathways for the preparation of this compound.

G cluster_A Route A cluster_B Route B A_start 4-Bromothiazole-2-carboxaldehyde A_reagent NaBH4, MeOH A_start->A_reagent A_product This compound A_reagent->A_product B_start Ethyl 4-bromothiazole-2-carboxylate B_reagent LiAlH4, Et2O B_start->B_reagent B_product This compound B_reagent->B_product

Caption: Comparative workflow of two synthetic routes to this compound.

Detailed Experimental Protocols

Route A: Reduction of 4-Bromothiazole-2-carboxaldehyde

This route offers a direct and high-yielding method for the synthesis of this compound through the reduction of the corresponding aldehyde.

Experimental Protocol:

To a solution of 4-bromothiazole-2-carboxaldehyde (1.0 g, 5.21 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.24 g, 6.25 mmol) was added portion-wise. The reaction mixture was stirred at the same temperature for 1 hour. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.

Quantitative Data:

  • Yield: ~95%

  • Purity: High, as determined by the clean reaction profile and simple work-up.

Route B: Reduction of Ethyl 4-bromothiazole-2-carboxylate

This alternative pathway involves the reduction of an ester, which typically requires a stronger reducing agent like lithium aluminium hydride. While a specific detailed protocol for the reduction of ethyl 4-bromothiazole-2-carboxylate to the desired alcohol was not found in the searched literature, a general procedure for LiAlH₄ reductions of esters is provided below. The starting ester can be synthesized in a two-step process from ethyl 3-bromopropanoate and thiourea, with a reported yield of 32.0% for the final ester.[1]

General Experimental Protocol (Inferred):

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous diethyl ether is prepared. The flask is cooled to 0 °C in an ice bath. A solution of ethyl 4-bromothiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting mixture is stirred until a white granular precipitate forms. The solid is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Quantitative Data:

  • Yield: Not explicitly found for this specific reaction. LiAlH₄ reductions of esters are generally high-yielding.

  • Purity: Dependent on the success of the reaction and purification.

Head-to-Head Comparison and Discussion

Route A: Reduction of 4-Bromothiazole-2-carboxaldehyde

This method stands out for its simplicity, high reported yield, and the use of the milder reducing agent, sodium borohydride. The reaction proceeds under gentle conditions and the purification process is straightforward. The main consideration for this route is the availability and cost of the starting material, 4-bromothiazole-2-carboxaldehyde.

Route B: Reduction of Ethyl 4-bromothiazole-2-carboxylate

This route provides an alternative for the synthesis of the target molecule. The synthesis of the starting ester is documented, though the yield is moderate.[1] The reduction step, while not specifically detailed for this substrate, would employ standard and well-established procedures using LiAlH₄. A significant advantage of this route could be the potentially lower cost or better availability of the starting materials for the ester synthesis compared to the aldehyde. However, the use of LiAlH₄ requires more stringent anhydrous conditions and careful handling due to its high reactivity. The overall efficiency of this route would be impacted by the yield of the ester synthesis.

Conclusion

For the synthesis of this compound, the reduction of 4-bromothiazole-2-carboxaldehyde (Route A) appears to be the more efficient and straightforward method, offering a high yield and utilizing a less hazardous reducing agent. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. Further optimization of the synthesis of the starting ester in Route B could enhance its attractiveness as a viable alternative. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Cytotoxicity studies of novel compounds synthesized from (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Cytotoxicity of Novel Thiazole Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various novel thiazole-based compounds against several cancer cell lines. The data presented is compiled from recent studies, offering insights into structure-activity relationships and potential mechanisms of action. This analysis aims to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic activity of novel thiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several recently synthesized thiazole compounds, with standard chemotherapeutic agents or reference compounds included for comparison.

Table 1: Cytotoxic Activity of Thiazole Derivatives against Breast and Liver Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
5 MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
Data sourced from a study on newly synthesized thiazole derivatives, highlighting compound 4c as a particularly potent agent against both MCF-7 and HepG2 cell lines.[1]

Table 2: Cytotoxic Activity of Bis-Thiazole Derivatives against Various Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)
5a KF-28 (Ovarian)0.718
MDA-MB-231 (Breast)1.51
5b KF-28 (Ovarian)3.374
5c Hela (Cervical)0.0006
5e MCF-7 (Breast)0.6648
5f A2780 (Ovarian)2.34
5g A2780 (Ovarian)7.45
This study showcases the potent cytotoxic activities of novel bis-thiazole derivatives, with compound 5c exhibiting remarkable sub-nanomolar potency against the Hela cell line.[2]

Table 3: Cytotoxic Activity of Thiazole-Based Thiosemicarbazones against MCF-7 Cells

CompoundIC50 (µM)Standard DrugStandard Drug IC50 (µM)
9 14.6 ± 0.8Cisplatin13.6 ± 0.9
11b 28.3 ± 1.5Cisplatin13.6 ± 0.9
These results indicate that thiazole-based thiosemicarbazones 9 and 11b show promising cytotoxic activity comparable to the established anticancer drug Cisplatin.[3][4]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of novel anticancer compounds. The following provides a detailed methodology for the widely used MTT assay, as described in the cited literature.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Serial dilutions of the test compounds are prepared in complete medium.

  • The culture medium from the wells is removed and replaced with the medium containing the test compounds at various concentrations.

  • Control wells containing untreated cells and a vehicle control are also included.

3. Incubation:

  • The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]

4. MTT Addition and Formazan Formation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is then incubated for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals.[5]

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[5]

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[5]

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[5]

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are essential for understanding complex biological processes and experimental procedures. The following diagrams, created using Graphviz, illustrate a typical cytotoxicity testing workflow and a generalized signaling pathway often implicated in the cytotoxic effects of thiazole derivatives.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_addition Addition of Thiazole Derivatives (Serial Dilutions) incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition formazan_incubation 2-4h Incubation (Formazan Formation) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis IC50 Value Calculation absorbance->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase thiazole Thiazole Compound ros ROS Generation thiazole->ros bcl2_regulation Bcl-2 Family Modulation (Bax/Bcl2) thiazole->bcl2_regulation death_receptors Death Receptors (e.g., Fas, TRAIL) thiazole->death_receptors mitochondria Mitochondrial Dysfunction cytochrome_c Cytochrome c Release mitochondria->cytochrome_c ros->mitochondria bcl2_regulation->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Generalized apoptotic signaling pathways induced by thiazole compounds.

Mechanisms of Cytotoxicity

Several studies indicate that thiazole derivatives can induce cancer cell death through multiple mechanisms, primarily by triggering apoptosis (programmed cell death).[5] Key reported mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds activate the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[1][5]

  • Cell Cycle Arrest: Some derivatives cause cells to arrest in specific phases of the cell cycle, thereby preventing proliferation.[1][5] For instance, compound 4c has been shown to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells.[1]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common mechanism leading to the release of pro-apoptotic factors.[5]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[5]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cell death.[5]

  • Inhibition of Signaling Pathways: Thiazole-based molecules have been demonstrated to inhibit critical cell survival pathways.[5] For example, some compounds have shown inhibitory effects on enzymes like VEGFR-2.[1]

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a foundational tool, its limitations in resolving complex molecular structures necessitate more advanced techniques. Two-dimensional (2D) NMR spectroscopy emerges as a powerful analytical method, providing a detailed roadmap of atomic connectivity and spatial relationships within a molecule, thus enabling precise structure elucidation of reaction products.

This guide offers a comprehensive comparison of key 2D NMR techniques and other common analytical methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for structural confirmation.

Performance Deep Dive: 2D NMR Techniques at a Glance

The selection of a specific 2D NMR experiment is dictated by the structural information required. The most common techniques—COSY, HSQC, and HMBC—each provide unique insights into the molecular framework.

Technique Information Obtained Typical Experiment Time (Small Molecule) Relative Sensitivity Key Application
COSY (Correlation Spectroscopy)Through-bond ¹H-¹H correlations (typically 2-3 bonds).[1][2][3]5 minutes - 2 hours[1]HighIdentifying neighboring protons and tracing proton spin systems.[1][4][5]
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C correlations.[2][4]20 minutes - 4 hoursModerateAssigning protons to their directly attached carbons.[2][4]
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (typically 2-4 bonds).[2][6]1 - 8 hoursLowEstablishing connectivity across heteroatoms and quaternary carbons.[2][7]
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (typically < 5 Å).[3][8]2 - 12 hoursHighDetermining stereochemistry and 3D conformation.[8]
TOCSY (Total Correlation Spectroscopy)¹H-¹H correlations within an entire spin system.[1][3][9]20 minutes - 5 hours[1]HighIdentifying all protons within a coupled network.[1]

A Broader Perspective: 2D NMR in the Analytical Toolkit

While 2D NMR is a cornerstone of structure elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atomic connectivity and spatial relationships.[3][5]Provides unambiguous structure confirmation in solution; non-destructive.[10][11]Can be time-consuming; requires higher sample concentrations; not suitable for all nuclei.[12]
1D NMR Spectroscopy Information on the chemical environment of individual nuclei (e.g., ¹H, ¹³C).[13]Fast and provides essential initial structural information.[13]Spectra can be complex and overlapping for large molecules.[5][14]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[15]High sensitivity; provides molecular formula with high resolution MS.Does not provide direct information on atomic connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates in a crystalline state.[10][16]Provides the highest resolution structural data.[10][11]Requires a single, high-quality crystal; the solid-state structure may differ from the solution-state structure.[16][17]

Visualizing the Process: Workflows and Comparisons

To better understand the practical application and comparative strengths of these techniques, the following diagrams illustrate a typical experimental workflow for structure confirmation using 2D NMR and a logical comparison with other methods.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_validation Structure Validation cluster_further Further Analysis Reaction_Product Reaction Product OneD_NMR 1D NMR ('H, 'C, DEPT) Reaction_Product->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis Structure_Proposal Propose Structure TwoD_NMR->Structure_Proposal Confirmation Structure Confirmed? Structure_Proposal->Confirmation NOESY_TOCSY NOESY/TOCSY for Stereochemistry Confirmation->NOESY_TOCSY No/Ambiguous Other_Techniques Other Techniques (MS, X-ray) Confirmation->Other_Techniques No/Ambiguous Final_Structure Final Structure Elucidated Confirmation->Final_Structure Yes NOESY_TOCSY->Structure_Proposal Other_Techniques->Structure_Proposal

Caption: Experimental workflow for reaction product structure confirmation.

technique_comparison cluster_connectivity Connectivity cluster_molecular_formula Molecular Formula cluster_3d_structure 3D Structure TwoD_NMR 2D NMR Structure_Elucidation Complete Structure Elucidation TwoD_NMR->Structure_Elucidation Provides detailed connectivity Mass_Spectrometry Mass Spectrometry Mass_Spectrometry->Structure_Elucidation Confirms molecular weight XRay_Crystallography X-ray Crystallography XRay_Crystallography->Structure_Elucidation Provides high-resolution 3D structure (solid state) NMR_NOESY NMR (NOESY) NMR_NOESY->Structure_Elucidation Provides 3D structure (solution state)

Caption: Logical comparison of analytical techniques for structure elucidation.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for key 2D NMR experiments.

General Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Ensure the solution is homogeneous and free of air bubbles.

COSY (Correlation Spectroscopy) Experiment
  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.[18]

  • Experiment Selection: Select the cosy or dqfcosy experiment from the spectrometer's software library.[4][18]

  • Parameter Optimization:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The number of scans (ns) can be set to 2-8 for concentrated samples.

    • The number of increments in the indirect dimension (ni or td1) is typically set to 256 or 512.

  • Acquisition: Start the acquisition. The experiment time will vary depending on the chosen parameters.[1]

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Initial Setup: Acquire both 1D ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.[18]

  • Experiment Selection: Choose the hsqc experiment, often with gradient selection and adiabatic pulses for better performance.[4][18]

  • Parameter Optimization:

    • Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension) based on the 1D spectra.

    • The number of scans (ns) is typically a multiple of 8 or 16 to ensure good signal-to-noise.

    • The number of increments (ni) is usually set to 128 or 256.

    • The one-bond coupling constant (J(CH)) is typically set to 145 Hz for sp³ carbons and 165 Hz for sp² carbons.

  • Acquisition: Run the experiment.

  • Processing: Process the data using a 2D Fourier transform with appropriate window functions, phasing, and baseline correction.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Initial Setup: Similar to HSQC, acquire 1D ¹H and ¹³C spectra to define spectral windows.[18]

  • Experiment Selection: Select the hmbc experiment from the pulse program library.[4][18]

  • Parameter Optimization:

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The number of scans (ns) will generally be higher than for HSQC due to the lower sensitivity of long-range correlations.

    • The number of increments (ni) is typically 256 or 512.

    • The long-range coupling constant (J(CH)) is optimized for the expected 2-4 bond couplings, typically in the range of 7-10 Hz.[4]

  • Acquisition: Start the experiment.

  • Processing: The acquired data is processed using a 2D Fourier transform, magnitude calculation (or appropriate phasing), and baseline correction.

By judiciously applying these powerful 2D NMR techniques and integrating the results with data from other analytical methods, researchers can confidently and accurately determine the structure of novel reaction products, a critical step in advancing chemical research and drug development.

References

Safety Operating Guide

Proper Disposal of (4-Bromothiazol-2-YL)methanol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (4-Bromothiazol-2-YL)methanol, a brominated heterocyclic compound, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical. The information presented is based on safety data for structurally similar compounds and general guidelines for halogenated organic waste, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for analogous compounds, this chemical should be considered hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal environmental regulations. It is classified as a halogenated organic waste and requires specialized disposal.

Step 1: Waste Identification and Segregation

  • Waste Classification: this compound is a halogenated organic compound.

  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to prevent unwanted chemical reactions and to facilitate proper disposal by licensed waste management facilities. Do not mix with acids, bases, or oxidizers.

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.

Step 3: Waste Disposal

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a detailed record of the accumulated waste, including the chemical name, quantity, and accumulation start date.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office. For large spills, contact emergency services.

Hazard Summary for Brominated Thiazole Derivatives

The following table summarizes the typical hazards associated with brominated thiazole and similar heterocyclic compounds, based on available SDS for related chemicals.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Management A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Schedule Waste Pickup F->G H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposal via Incineration or Other Approved Method H->I

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling (4-Bromothiazol-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (4-Bromothiazol-2-YL)methanol. The following procedures are based on information for closely related compounds and general guidelines for handling brominated organic substances, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar brominated organic compounds are classified as hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Routine Handling in a Fume Hood Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Weighing and Preparing Solutions In addition to routine PPE, a face shield and respiratory protection may be necessary depending on the quantity and dustiness of the solid.
Accidental Spill or Release Self-contained breathing apparatus (SCBA), full chemical-resistant suit, and heavy-duty gloves.
Disposal of Waste Chemical-resistant gloves, lab coat, and safety glasses.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[2]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE as outlined in Table 1.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory area.[4]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[4]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Waste Categorization: All waste containing this compound must be treated as hazardous waste.[3] It should be collected in a dedicated container labeled "Halogenated Organic Waste".[3][5] Do not mix with non-halogenated waste.[3]

  • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and paper towels should be collected in a designated solid hazardous waste container.[3]

  • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste.[3]

  • Disposal Method: The collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal facility.[6] Incineration at a facility with appropriate emission controls is a common disposal method for such compounds.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe management of this compound in a laboratory setting.

cluster_Handling Safe Handling Workflow cluster_Disposal Disposal Workflow cluster_Emergency Emergency Procedures Receive Receiving and Inspection Store Proper Storage (Cool, Dry, Ventilated) Receive->Store Intact Container Handle Handling in Fume Hood with PPE Store->Handle Use Use in Experiment Handle->Use Spill Spill Response Handle->Spill Accident Exposure Exposure Response (Skin, Eyes, Inhalation) Handle->Exposure Accident CollectWaste Collect Waste (Halogenated Organic) Use->CollectWaste Generate Waste Segregate Segregate Solid and Liquid Waste CollectWaste->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via Licensed Facility Label->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromothiazol-2-YL)methanol
Reactant of Route 2
(4-Bromothiazol-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.